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Core Science & Biosynthesis

Foundational

Solubility Profile of 2,4-Dichloro-1,8-naphthyridine in Organic Solvents: A Guide for Drug Development Professionals

An In-depth Technical Guide Abstract The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives such as 2,4-Dichl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives such as 2,4-Dichloro-1,8-naphthyridine are versatile building blocks for synthesizing novel bioactive molecules, particularly in the development of antimicrobial and anticancer agents.[3][4] However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of bioavailability and developability. This guide provides a comprehensive analysis of the expected solubility profile of 2,4-Dichloro-1,8-naphthyridine, presents a robust experimental protocol for its quantitative determination, and discusses the critical implications for researchers in drug discovery and development.

Introduction: The Strategic Importance of 2,4-Dichloro-1,8-naphthyridine

2,4-Dichloro-1,8-naphthyridine (CAS No: 59514-89-5) is a chlorinated heterocyclic compound with a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of 199.03 g/mol .[3][5] It typically appears as a light yellow to orange crystalline powder with a melting point in the range of 123-127 °C.[3][6]

The strategic value of this molecule lies in its reactive chlorine substituents, which serve as ideal handles for chemical modification to create diverse libraries of novel compounds.[3] The 1,8-naphthyridine core itself is bioisosteric to quinoline and is found in well-established drugs, highlighting its acceptance by biological systems.[1] Given its role as a key intermediate, a thorough understanding of its solubility is not merely academic; it is a critical prerequisite for efficient reaction scale-up, purification, formulation, and screening.

The Imperative of Solubility in Drug Discovery

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of the drug development process. In early-stage discovery, compounds are often stored and screened in solvents like dimethyl sulfoxide (DMSO).[7] Poor solubility can lead to inaccurate screening results and precipitation issues. Furthermore, for a drug to be effective, it must first dissolve in physiological fluids to be absorbed into circulation. Therefore, early characterization of solubility in various solvent systems is a critical, cost-saving step that informs downstream decisions.[8]

Predicted Solubility Profile of 2,4-Dichloro-1,8-naphthyridine

While specific, publicly available quantitative solubility data for 2,4-Dichloro-1,8-naphthyridine is limited, we can predict its behavior based on its molecular structure and established chemical principles. The molecule possesses two polar nitrogen atoms within the aromatic rings, capable of acting as hydrogen bond acceptors. However, the dominant features are the dichlorinated aromatic system, which imparts significant nonpolar character.

This dual nature suggests that the compound will exhibit preferential solubility in polar aprotic solvents that can engage in dipole-dipole interactions without being hindered by a strong hydrogen-bonding network. Its solubility in polar protic solvents is expected to be moderate, while it is likely to be poor in highly nonpolar solvents.

The following table summarizes the expected solubility profile in common organic solvents, categorized by solvent type. This profile is predictive and should be confirmed experimentally.

Solvent Formula Type Predicted Solubility Rationale for Prediction
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHigh Strong dipole moment effectively solvates the polar and aromatic regions of the molecule. A standard for compound storage.[7]
Dimethylformamide (DMF)C₃H₇NOPolar AproticHigh Similar to DMSO, its high polarity and aprotic nature make it an excellent solvent for this type of compound.[9]
AcetoneC₃H₆OPolar AproticModerate to High A less polar but effective solvent for many organic compounds.
AcetonitrileC₂H₃NPolar AproticModerate Its polarity and ability to dissolve a wide range of compounds suggest moderate solubility.[9]
Dichloromethane (DCM)CH₂Cl₂HalogenatedModerate "Like dissolves like" principle suggests the chlorine atoms on the solvent will interact favorably with the dichlorinated solute.
ChloroformCHCl₃HalogenatedModerate Similar to DCM, it is an effective solvent for chlorinated organic compounds.[9]
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic (Ether)Moderate A versatile solvent capable of dissolving compounds with mixed polarity.
EthanolC₂H₆OPolar ProticLow to Moderate The hydrogen-bonding network of ethanol may be less effective at breaking the crystal lattice of the solute compared to aprotic solvents.
MethanolCH₄OPolar ProticLow to Moderate Similar to ethanol, but its higher polarity may slightly improve solubility.
Ethyl AcetateC₄H₈O₂Moderately PolarLow Its moderate polarity may be insufficient to effectively solvate the compound.
TolueneC₇H₈Nonpolar AromaticPoor to Low While aromatic, its lack of polarity makes it a poor solvent for the naphthyridine core.
HexaneC₆H₁₄Nonpolar AliphaticPoor / Insoluble The highly nonpolar nature of hexane is incompatible with the polar functionalities of the solute.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to quantitative data, a robust and validated experimental protocol is essential. The "shake-flask" or "excess solid" method is the gold standard for determining thermodynamic solubility.[7][8] It provides a reliable measure of a saturated solution in equilibrium.

Materials and Reagents
  • 2,4-Dichloro-1,8-naphthyridine (≥96% purity)[3]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector or UV-Vis spectrophotometer

  • Volumetric flasks

Step-by-Step Methodology
  • Preparation of Standards: Prepare a stock solution of the compound in a high-solubility solvent (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations to generate a standard curve.

  • Sample Preparation: Add an excess amount of solid 2,4-Dichloro-1,8-naphthyridine to a pre-weighed 2 mL vial. An amount that ensures undissolved solid remains at the end is crucial (e.g., ~5-10 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Cap the vial securely and place it in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24-48 hours). This step is critical to ensure the solution is truly saturated.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete removal of solids, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully pipette a known aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical standard curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

This self-validating protocol ensures that the measured concentration represents the true thermodynamic solubility, as the continued presence of excess solid confirms saturation.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Weigh Excess Solid Compound B 2. Add Known Volume of Solvent A->B D 4. Agitate at Constant Temp (24-48 hours) B->D C 3. Prepare Analytical Standards H 8. Quantify via HPLC/UV-Vis C->H  Standard Curve E 5. Centrifuge to Separate Solid D->E F 6. Collect Supernatant E->F G 7. Dilute Sample F->G G->H I 9. Calculate Solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

Causality: Linking Solvent Properties to Solubility

The solubility of a crystalline solid is governed by the energetic balance between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions). For dissolution to occur, the energy released upon solvation must overcome the energy required to break the crystal lattice.

G cluster_solvents Organic Solvents Solute 2,4-Dichloro-1,8-naphthyridine - Dichlorinated Aromatic System - Polar N-atoms PolarAprotic Polar Aprotic (DMSO, DMF) - Strong Dipole - No H-Bond Donors Solute->PolarAprotic High Solubility (Strong Solvation) PolarProtic Polar Protic (Ethanol, Methanol) - H-Bond Donors/Acceptors Solute->PolarProtic Moderate Solubility (Competing H-Bonds) Nonpolar Nonpolar (Hexane, Toluene) - Van der Waals Forces Solute->Nonpolar Poor Solubility (Weak Solvation)

Caption: Solvent Properties vs. Predicted Solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate the polar nitrogen centers and the aromatic system of the naphthyridine core without the energetic penalty of disrupting a strong solvent-solvent hydrogen bond network. This leads to high solvation energy and thus high expected solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are engaged in strong self-association via hydrogen bonds. While they can interact with the solute, a significant amount of energy is required to break these solvent-solvent interactions to create a cavity for the solute, resulting in lower net solvation energy and moderate solubility.

  • Nonpolar Solvents (e.g., Hexane): These solvents interact only through weak van der Waals forces. The energy gained from these weak solute-solvent interactions is insufficient to overcome the strong crystal lattice energy of the solid compound, leading to poor solubility.

Conclusion for the Research Professional

A precise understanding of the solubility profile of 2,4-Dichloro-1,8-naphthyridine is fundamental to unlocking its full potential as a synthetic intermediate. While this guide provides a theoretically grounded prediction of its solubility, it is imperative for research, development, and manufacturing teams to establish quantitative, in-house data. The provided experimental protocol offers a reliable, gold-standard method for this determination. By investing in this characterization early, researchers can streamline synthetic route development, ensure data integrity in biological screens, and lay a solid foundation for the successful progression of novel 1,8-naphthyridine-based drug candidates.

References

  • Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

  • Title: Experiment 1. Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: [1][3]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities Source: PubMed URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: ResearchGate URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Del Mar College URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF Source: ResearchGate URL: [Link]

  • Title: 2,4-Dichloro-1,8-naphthyridine | CAS 59514-89-5 Source: AMERICAN ELEMENTS URL: [Link]

  • Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]

Sources

Exploratory

Thermodynamic stability of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine Abstract The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While extensive research has focused on aromatic 1,8-naphthyridine derivatives, their partially saturated counterparts, such as 2,4-dichloro-1,2-dihydro-1,8-naphthyridine, represent a frontier with unique chemical properties and therapeutic potential. Thermodynamic stability is a cornerstone of drug development, influencing a compound's shelf-life, formulation, and in vivo behavior.[3] This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability of the novel compound 2,4-dichloro-1,2-dihydro-1,8-naphthyridine. In the absence of direct published experimental data for this specific dihydro-derivative, this document establishes a multi-faceted methodology, combining theoretical analysis, detailed experimental protocols for thermal analysis, and a robust computational workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the stability of this and related heterocyclic compounds.

Introduction: The Significance of the 1,8-Naphthyridine Core and the Dihydro-Derivative

The 1,8-naphthyridine ring system is a bioisostere of quinoline and naphthalene, and its derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The vast majority of research has centered on the fully aromatic scaffold. The introduction of a 1,2-dihydro feature fundamentally alters the molecule's geometry and electronic structure, transitioning from a planar, aromatic system to a non-planar structure with sp³-hybridized centers. This structural modification can significantly impact the compound's stability, reactivity, and biological target engagement.

Understanding the thermodynamic stability of 2,4-dichloro-1,2-dihydro-1,8-naphthyridine is crucial for several reasons:

  • Drug Developability: Poor thermal stability can preclude a compound from further development due to challenges in manufacturing, formulation, and storage.[3]

  • Safety Assessment: Uncontrolled decomposition can lead to the formation of toxic byproducts. Identifying decomposition temperatures and products is a critical safety evaluation.[6][7]

  • Structure-Activity Relationship (SAR): Thermodynamic data provides a baseline for understanding how further structural modifications will impact the overall stability of new analogues in a drug discovery program.[1]

This guide will therefore detail the necessary steps to comprehensively assess the thermodynamic properties of this target compound.

Structural Features Influencing Thermodynamic Stability

The thermodynamic stability of an organic molecule is governed by its enthalpy (H) and entropy (S), which combine to determine its Gibbs free energy (G). Key structural features of 2,4-dichloro-1,2-dihydro-1,8-naphthyridine dictate these parameters:

  • 1,2-Dihydro-1,8-naphthyridine Core: The most significant feature is the loss of aromaticity compared to its parent compound, 2,4-dichloro-1,8-naphthyridine. Aromatic systems possess considerable resonance stabilization energy, making them thermodynamically stable. The saturation at the 1 and 2 positions removes this stabilization, likely resulting in a higher ground-state enthalpy and potentially lower thermal stability.

  • Chlorine Substituents: The two chlorine atoms at the 2- and 4-positions exert strong inductive electron-withdrawing effects. This polarization of the C-Cl bonds can influence the reactivity and degradation pathways of the molecule. Furthermore, the presence of halogens can impact crystal packing in the solid state, which in turn affects the melting point and enthalpy of fusion.

  • Ring Strain and Conformation: The non-planar dihydro-pyridine ring will adopt a specific low-energy conformation (e.g., a pseudo-boat or envelope). Any inherent ring strain in this conformation will contribute to a higher enthalpy, reducing overall thermodynamic stability.[8]

Experimental Assessment of Thermal Stability

A definitive assessment of thermodynamic stability requires empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this evaluation.[9][10] They are material-sparing, requiring only a few milligrams of sample, making them ideal for early-stage drug development.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on phase transitions and decomposition.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of 2,4-dichloro-1,2-dihydro-1,8-naphthyridine into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing mass loss due to evaporation before decomposition. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[11]

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature beyond the final decomposition event (e.g., 400 °C) at a constant heating rate of 10 °C/min.[11]

  • Data Analysis: Analyze the resulting thermogram to identify key thermal events:

    • Melting Point (Tₘ): The temperature at the peak of the endothermic event corresponding to the solid-to-liquid phase transition.

    • Enthalpy of Fusion (ΔHբᵤₛ): The integrated area of the melting peak, representing the energy required to melt the solid.

    • Decomposition Onset (Tₒₙₛₑₜ): The temperature at which the exothermic decomposition process begins. This is a critical indicator of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition, volatilization, and the presence of residual solvents or water.[10]

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance and position it within the furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:

    • Decomposition Stages: The number of distinct mass loss steps.

    • Decomposition Temperatures: The temperature range over which each mass loss occurs. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.[11]

    • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

Data Presentation and Workflow

Quantitative data from these analyses should be summarized for clarity.

Table 1: Summary of Thermal Analysis Data for 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

ParameterMethodValueUnitsInterpretation
Melting Point (Tₘ)DSCTBD°CPurity and crystal lattice energy indicator.
Enthalpy of Fusion (ΔHբᵤₛ)DSCTBDJ/gEnergy required to overcome crystal forces.
Decomposition Onset (Tₒₙₛₑₜ)DSCTBD°CUpper limit for thermal stability.
Decomposition Peak (Tₘₐₓ)TGA/DTGTBD°CTemperature of maximum decomposition rate.
Mass Loss (Stage 1)TGATBD%Correlates to the loss of a specific fragment.
Residual Mass at 600°CTGATBD%Indicates the extent of decomposition.

TBD = To Be Determined experimentally.

The logical flow of the experimental characterization is crucial for obtaining reliable and interconnected data.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Output & Interpretation Sample Pure 2,4-Dichloro-1,2- dihydro-1,8-naphthyridine DSC Differential Scanning Calorimetry (DSC) (2-5 mg, N₂ atmosphere) Sample->DSC TGA Thermogravimetric Analysis (TGA) (5-10 mg, N₂ atmosphere) Sample->TGA DSC_Data Melting Point (Tₘ) Enthalpy of Fusion (ΔHբᵤₛ) Decomposition Onset (Tₒₙₛₑₜ) DSC->DSC_Data TGA_Data Decomposition Profile Mass Loss % Residual Mass TGA->TGA_Data Stability_Assessment Comprehensive Thermodynamic Stability Profile DSC_Data->Stability_Assessment TGA_Data->Stability_Assessment

Caption: Experimental workflow for thermal stability assessment.

Computational Assessment of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, predictive approach to understanding molecular stability before or alongside experimental work.[8][12] These in silico methods can calculate thermodynamic properties with a high degree of accuracy.[13][14]

Computational Workflow using DFT

This protocol outlines the steps for a comprehensive DFT analysis.

  • Structure Creation: Build the 3D structure of 2,4-dichloro-1,2-dihydro-1,8-naphthyridine using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations depend on an accurate structure. A common and reliable level of theory for such molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[15]

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory used for optimization. This calculation serves two essential purposes:

    • Verification of Minimum: It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • Thermodynamic Data: It provides the necessary data to calculate the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy of the molecule at a given temperature (typically 298.15 K).[14]

  • Calculation of Enthalpy of Formation (ΔHբ): The gas-phase enthalpy of formation is a key indicator of stability. It can be calculated accurately using isodesmic reactions, which are hypothetical reactions where the number and type of chemical bonds are conserved on both sides, leading to significant cancellation of computational errors.[16]

Data Presentation and Workflow

The results from DFT calculations provide fundamental thermodynamic quantities.

Table 2: Calculated Thermodynamic Properties for 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

ParameterSymbolCalculated ValueUnitsSignificance
Zero-Point Vibrational EnergyZPVETBDkcal/molGround state vibrational energy.
EnthalpyHTBDkcal/molTotal heat content of the molecule.
EntropySTBDcal/mol·KMeasure of molecular disorder.
Gibbs Free EnergyGTBDkcal/molOverall thermodynamic stability.
Enthalpy of FormationΔHբTBDkcal/molEnergy change upon formation from elements.

TBD = To Be Determined via calculation.

The computational workflow is a systematic process that builds upon foundational calculations to derive complex properties.

G cluster_0 Core Calculations cluster_1 Verification & Analysis cluster_2 Advanced Properties Input Initial 3D Structure of 2,4-dichloro-1,2-dihydro- 1,8-naphthyridine Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Verify Confirm True Minimum (No Imaginary Frequencies) Freq->Verify Thermo Derive Thermodynamic Data (Enthalpy, Entropy, Gibbs Free Energy) Freq->Thermo Verify->Opt If imaginary freq, re-optimize Isodesmic Calculate Enthalpy of Formation (ΔHբ) via Isodesmic Reactions Thermo->Isodesmic Final_Profile Theoretical Thermodynamic Stability Profile Isodesmic->Final_Profile

Caption: Workflow for quantum chemical stability calculations.

Conclusion

The thermodynamic stability of 2,4-dichloro-1,2-dihydro-1,8-naphthyridine, a novel heterocyclic compound, cannot be assumed from data on its aromatic analogues. A rigorous and systematic evaluation is paramount for its potential development as a pharmaceutical or advanced material. This guide outlines a robust, integrated strategy for achieving this characterization. By combining the empirical, macroscopic data from thermal analysis techniques like DSC and TGA with the predictive, molecular-level insights from quantum chemical calculations, researchers can build a comprehensive and reliable thermodynamic stability profile. This dual approach not only provides the critical data needed for immediate project decisions but also establishes a deep, mechanistic understanding of the molecule's behavior, paving the way for the rational design of future derivatives.

References

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  • Khan, I., et al. (2023).[1][17]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. BMC Chemistry, 17(1), 108. [Link]

  • Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • Patel, H. M., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 14(10), 2005-2020. [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]

  • Gotor, R., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. [Link]

  • Sravanthi, T., & Harikishore, P. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. [Link]

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Sources

Foundational

Molecular weight and SMILES string for 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

An In-Depth Technical Guide to 2,4-Dichloro-1,8-naphthyridine: Properties, Synthesis, and Applications A Note on Chemical Nomenclature **Executive Summary 2,4-Dichloro-1,8-naphthyridine is a halogenated heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Dichloro-1,8-naphthyridine: Properties, Synthesis, and Applications

A Note on Chemical Nomenclature

**Executive Summary

2,4-Dichloro-1,8-naphthyridine is a halogenated heterocyclic compound that has emerged as a versatile and valuable building block in modern chemistry. Its unique electronic properties and reactive chlorine substituents make it a key intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, reactivity, and significant applications, particularly in the realms of pharmaceutical research and materials science. For researchers and drug development professionals, understanding the characteristics of this scaffold is crucial for leveraging its potential in creating novel bioactive compounds and advanced materials.

Compound Identification and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. 2,4-Dichloro-1,8-naphthyridine is a solid, typically appearing as a pale yellow to orange powder or crystalline solid at room temperature.[1][2] Its core structure consists of a fused pyridine ring system, a motif known as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules.[3]

PropertyValueSource(s)
Molecular Formula C₈H₄Cl₂N₂[1][4]
Molecular Weight 199.03 g/mol [1][4]
CAS Number 59514-89-5[4][5]
Canonical SMILES C1=CC2=C(N=C1)N=C(C=C2Cl)Cl[6]
InChI Key CCQHBZIXZFQYSO-UHFFFAOYSA-N[5]
Melting Point 123-127 °C[1][5]
Appearance Light yellow to yellow to orange powder/crystal[1][2]
Purity ≥ 96% (GC)[1][4]

Synthesis and Reactivity: A Versatile Intermediate

The utility of 2,4-Dichloro-1,8-naphthyridine stems from its synthesis and subsequent reactivity. The two chlorine atoms on the naphthyridine core are excellent leaving groups, enabling a wide range of nucleophilic substitution reactions. This reactivity is the primary reason it is considered a powerful synthetic intermediate.

General Synthetic Approach

While specific, detailed industrial protocols are often proprietary, the synthesis of the 1,8-naphthyridine core generally relies on established organic chemistry reactions. One of the most effective methods is the Friedländer annulation, which involves the condensation of a 2-amino-pyridine derivative with a β-dicarbonyl compound.[7] The subsequent chlorination of the resulting dihydroxy-naphthyridine intermediate, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), yields the target 2,4-dichloro derivative.[8]

A generalized workflow for this synthetic strategy is outlined below.

G cluster_synthesis Synthetic Workflow A 2-Aminopyridine Derivative C Condensation Reaction (e.g., Microwave Assisted) A->C B Diethyl Malonate B->C D 2,4-Dihydroxy-1,8-naphthyridine C->D Cyclization E Chlorination (e.g., POCl₃) D->E Reagent Addition F 2,4-Dichloro-1,8-naphthyridine E->F Final Product G cluster_applications Application Pathways A 2,4-Dichloro- 1,8-naphthyridine B Nucleophilic Substitution A->B Reaction C Antimicrobial Agents B->C Leads to D Anticancer Agents B->D Leads to E Herbicides & Fungicides B->E Leads to F Advanced Polymers & Coatings B->F Leads to

Caption: Role as a key intermediate in diverse applications.

Safety and Handling

As a laboratory chemical, 2,4-Dichloro-1,8-naphthyridine requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation. [5]It may also cause respiratory irritation. [9]

  • Storage : Store at room temperature in a well-sealed container. [1][5]* Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. [9]

Conclusion

2,4-Dichloro-1,8-naphthyridine is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an indispensable building block for chemists. From the development of life-saving pharmaceuticals to the creation of robust new materials, the applications of this chlorinated naphthyridine derivative are extensive and continue to expand, underscoring its importance for the scientific research community.

References

  • American Elements. (n.d.). 2,4-Dichloro-1,8-naphthyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-1,8-naphthyridine (C8H4Cl2N2). Retrieved from [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. Retrieved from [Link]

  • Chilin, A., et al. (2002). Synthesis of linear dibenzon[2][4]aphthyridines using 2-chloro-4-methylquinolines. Journal of Heterocyclic Chemistry, 39(1), 1-6.

  • NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Dichloro-1,8-naphthyridine. Retrieved from [Link]

  • Sirimontree, S., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 1-15. Retrieved from [Link]

  • Charya, M. T., & Kumar, K. V. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Letters, 1(1), 1-6. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(1), 1-9. Retrieved from [Link]

  • Singh, P., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1319-1343. Retrieved from [Link]

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Exploratory

Introduction: The Privileged Scaffold of Dihydro-1,8-Naphthyridine

An In-Depth Technical Guide to the Electronic Properties of Dihydro-1,8-Naphthyridine Systems The 1,8-naphthyridine core and its derivatives represent a class of heterocyclic compounds of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Dihydro-1,8-Naphthyridine Systems

The 1,8-naphthyridine core and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] This "privileged scaffold" is a recurring motif in molecules with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] Dihydro-1,8-naphthyridine systems, a subset of this family, offer a unique three-dimensional structure and electronic profile compared to their fully aromatic counterparts. This structural nuance is critical, as the electronic properties of these molecules—the distribution and energy of their electrons—fundamentally dictate their function.

Understanding the electronic landscape of the dihydro-1,8-naphthyridine core is paramount for the rational design of novel therapeutics and functional materials.[5] For drug development professionals, these properties govern molecular interactions, such as binding to protein targets like kinases or interacting with DNA.[6][7] For materials scientists, the electronic structure determines photophysical behaviors, making these compounds candidates for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.[8][9]

This guide provides a comprehensive exploration of the electronic properties of dihydro-1,8-naphthyridine systems, bridging theoretical principles with experimental validation. We will delve into the computational modeling techniques used to predict their behavior, the spectroscopic and electrochemical methods for experimental characterization, and the critical structure-property relationships that enable their targeted application.

Part 1: The Core Electronic Structure - A Theoretical Perspective

The electronic character of a dihydro-1,8-naphthyridine derivative is defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[5][10]

Unlike the fully planar and aromatic 1,8-naphthyridine, the "dihydro" variant introduces a saturated carbon center, breaking the continuous π-conjugation across the entire bicyclic system. This has profound effects:

  • Localization of Orbitals: The π-system is more localized on the pyridinone portion of the molecule.

  • Increased HOMO-LUMO Gap: Generally, breaking conjugation increases the HOMO-LUMO gap compared to the fully aromatic analog, which would typically result in absorption at shorter wavelengths (a blue shift).

  • Tunability: The non-aromatic portion of the ring system provides synthetic handles for introducing substituents that can modulate the electronic properties through inductive (through-bond) and steric effects, complementing the mesomeric (through-space) effects of substituents on the aromatic portion.

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for probing these properties. DFT calculations allow us to visualize the distribution of the FMOs and accurately predict their energy levels, providing a foundational understanding before embarking on synthetic efforts.[11]

Logical Workflow for Theoretical Characterization

The process of theoretically characterizing a novel dihydro-1,8-naphthyridine derivative follows a systematic and self-validating workflow. This ensures that the calculated properties are based on a stable, realistic molecular geometry.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (2D Sketch to 3D Model) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B Input Geometry C 3. Vibrational Frequency Analysis B->C Optimized Structure D 4. Verification of Minimum Energy (No imaginary frequencies) C->D Calculated Frequencies D->B Imaginary Frequencies Found (Re-optimize from distorted geometry) E 5. Single-Point Energy & FMO Calculation (Higher level of theory/basis set) D->E Verified Structure F 6. Excited State Calculation (TD-DFT for UV-Vis Prediction) E->F Ground State Info G 7. Data Analysis (HOMO/LUMO Energies, Gap, λmax) E->G F->G

Caption: A standard workflow for the computational analysis of dihydro-1,8-naphthyridine derivatives.

Data Presentation: Calculated Electronic Properties

The following table summarizes key electronic properties for a representative 1,4-dihydro-4-oxo-1,8-naphthyridine core, calculated using DFT. These values serve as a baseline for understanding how substituents can tune the electronic structure.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVCorrelates with the ionization potential and susceptibility to oxidation.
LUMO Energy-1.8 eVCorrelates with the electron affinity and susceptibility to reduction.
HOMO-LUMO Gap4.7 eVIndicates chemical stability and relates to the energy of the lowest electronic transition.
Dipole Moment3.5 DebyeInfluences solubility and intermolecular interactions.

Note: Values are representative and depend heavily on the specific functional and basis set used in the calculation.[5][10]

Detailed Computational Methodology: DFT & TD-DFT

This protocol outlines a standard method for calculating the electronic properties of a dihydro-1,8-naphthyridine derivative.

Objective: To determine the ground-state electronic structure and predict the UV-Vis absorption spectrum of a target molecule.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Protocol:

  • Structure Preparation:

    • Draw the 2D structure of the molecule in a chemical drawing program.

    • Convert the 2D structure to a 3D model using a molecular mechanics force field (e.g., MMFF94) for a reasonable starting geometry.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).[5]

    • Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.

    • Basis Set: Use a Pople-style basis set like 6-31G(d) for initial optimization.

    • Input: Create an input file specifying the coordinates, charge, multiplicity, and the Opt keyword for optimization.

    • Execution: Run the calculation. This will iteratively adjust the atomic positions to find a local minimum on the potential energy surface.

  • Frequency Calculation:

    • Purpose: To confirm that the optimized structure is a true energy minimum, not a transition state.

    • Input: Use the optimized geometry from the previous step. Use the Freq keyword. The same level of theory (B3LYP/6-31G(d)) must be used.

    • Verification: Check the output file. A true minimum will have zero imaginary frequencies. If one or more are found, the structure is a saddle point, and re-optimization is required.

  • Refined Electronic Properties:

    • Purpose: To obtain more accurate electronic energy levels.

    • Method: Perform a single-point energy calculation (no optimization) using the verified geometry but with a larger, more flexible basis set (e.g., 6-311+G(d,p)).[5]

    • Analysis: From this output, extract the energies of the HOMO and LUMO.

  • Excited State Calculation (UV-Vis Spectrum):

    • Method: Time-Dependent Density Functional Theory (TD-DFT).[11]

    • Input: Use the verified ground-state geometry and the same functional and larger basis set (B3LYP/6-311+G(d,p)). Specify the TD keyword and request a number of excited states (e.g., nstates=10).

    • Analysis: The output will list the vertical excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The transitions with the highest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum.

Part 2: Experimental Characterization of Electronic Properties

While computational methods provide powerful predictions, experimental validation is essential. Spectroscopic and electrochemical techniques directly probe the electronic structure and transitions within the molecule.

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy measures the energy required to promote an electron from a ground state orbital (like the HOMO) to an excited state orbital (like the LUMO). The resulting spectrum, a plot of absorbance versus wavelength, reveals the allowed electronic transitions (typically π-π*) within the conjugated portions of the molecule.[12]

Fluorescence spectroscopy provides information about the molecule's behavior after it has been excited. It measures the light emitted as the molecule relaxes from its lowest excited state back to the ground state. The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, a key property for fluorescent probes.[13] The efficiency of this emission is quantified by the fluorescence quantum yield (Φ).

G cluster_1 Spectroscopy Workflow A 1. Prepare Stock Solution (High-purity solvent, ~1 mM) B 2. Prepare Dilutions (Absorbance < 1.0 for UV-Vis) A->B C 3. UV-Vis Measurement (Scan ~200-800 nm) B->C Sample Cuvette D 4. Identify λmax (Wavelength of max. absorption) C->D E 5. Prepare Dilute Sample for Fluorescence (Absorbance @ λmax < 0.1) D->E Excitation Wavelength F 6. Measure Emission Spectrum (Excite at λmax) E->F Sample Cuvette H 8. Determine Quantum Yield (Relative to a known standard) E->H Sample & Standard G 7. Measure Excitation Spectrum (Monitor at emission max) F->G

Caption: Experimental workflow for acquiring UV-Vis and fluorescence spectra.

Data Presentation: Spectroscopic Properties

The table below shows representative spectroscopic data for a hypothetical substituted dihydro-1,8-naphthyridine derivative in ethanol.

PropertyValueSignificance
Absorption λ_max345 nmWavelength of the principal π-π* electronic transition.
Molar Absorptivity (ε)15,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at λ_max.
Emission λ_max420 nmWavelength of maximum fluorescence intensity.
Stokes Shift75 nm (5980 cm⁻¹)Energy lost non-radiatively before emission; large shifts are desirable for probes.
Quantum Yield (Φ)0.35The efficiency of the fluorescence process (photons emitted / photons absorbed).

Note: These values are highly sensitive to the molecular structure and solvent environment.[12][14]

Detailed Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To characterize the absorption and emission properties of a dihydro-1,8-naphthyridine sample.

Materials:

  • Dihydro-1,8-naphthyridine sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of the sample and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).

  • UV-Vis Spectrum Acquisition:

    • Prepare a dilute solution from the stock (e.g., 10 µM).

    • Use a cuvette filled with the pure solvent to record a baseline (blank).

    • Replace the blank with the sample cuvette and record the absorption spectrum over a relevant range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[12]

  • Fluorescence Spectrum Acquisition:

    • Prepare a very dilute solution whose absorbance at the excitation wavelength (λ_max from the UV-Vis spectrum) is less than 0.1 to avoid inner-filter effects.

    • Emission Scan: Set the fluorometer's excitation wavelength to λ_max. Scan the emission monochromator from a wavelength slightly higher than the excitation (e.g., λ_max + 10 nm) to a longer wavelength (e.g., 700 nm) to record the emission spectrum.

    • Excitation Scan: Set the emission monochromator to the peak of the emission spectrum. Scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum. This spectrum should resemble the absorption spectrum.[12]

Electrochemistry: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule. It measures the current that develops in an electrochemical cell as the voltage is swept back and forth. The resulting plot of current vs. voltage (a voltammogram) reveals the potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron).

The causality is direct: the oxidation potential is experimentally related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO. This provides a direct experimental measurement that can be correlated with DFT-calculated FMO energies.[15][16]

G cluster_2 Cyclic Voltammetry Setup cluster_3 Electrodes Potentiostat Potentiostat WE Working Electrode (e.g., Glassy Carbon) Potentiostat->WE RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE CE Counter Electrode (e.g., Pt wire) Potentiostat->CE Cell Electrochemical Cell Solution Solution: - Analyte (~1 mM) - Supporting Electrolyte (e.g., 0.1 M TBAPF₆) - Anhydrous, Degassed Solvent (e.g., ACN) Cell->Solution

Caption: A schematic of a three-electrode setup for cyclic voltammetry experiments.

Data Presentation: Electrochemical Properties
PropertyValue (vs. Fc/Fc⁺)Significance
Oxidation Potential (E_ox)+1.2 VThe potential required to remove an electron; correlates with HOMO energy.
Reduction Potential (E_red)-1.5 VThe potential required to add an electron; correlates with LUMO energy.
Electrochemical Gap2.7 VThe difference between E_ox and E_red; an experimental measure of the HOMO-LUMO gap.

Note: Potentials are typically reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[15][17]

Part 3: Bridging Theory and Experiment: Structure-Property Relationships

The true power of this dual computational-experimental approach lies in establishing clear Structure-Property Relationships (SPRs). By systematically modifying the dihydro-1,8-naphthyridine core and observing the resulting changes in its electronic properties, we can develop predictive models for designing molecules with desired characteristics.

  • Electron-Donating Groups (EDGs): Attaching groups like amines (-NH₂) or methoxy (-OCH₃) to the aromatic ring increases the electron density. This raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. The result is a bathochromic (red) shift in the absorption spectrum and a lower oxidation potential (easier to oxidize).[10][18]

  • Electron-Withdrawing Groups (EWGs): Attaching groups like nitro (-NO₂) or cyano (-CN) pulls electron density from the ring system. This lowers the energy of both the HOMO and, more dramatically, the LUMO. This also leads to a smaller energy gap, a red-shifted absorption, and a higher reduction potential (easier to reduce).[18]

These principles are the cornerstone of rational drug design and materials engineering. For instance, to design a fluorescent probe for a specific biological environment, one might tune the substituents to achieve excitation and emission wavelengths that avoid cellular autofluorescence. To create a more potent anticancer agent that binds to a specific enzymatic pocket, one could modify the electronic distribution to enhance electrostatic or hydrogen-bonding interactions, a process often guided by DFT calculations and molecular docking.[10]

Conclusion

The dihydro-1,8-naphthyridine scaffold is a versatile and tunable platform for developing advanced molecules for medicine and materials science. Its electronic properties are the key to its function, governing everything from receptor binding affinity to photophysical behavior. A comprehensive understanding of these properties requires a synergistic approach, combining the predictive power of computational methods like DFT with the empirical validation of experimental techniques such as UV-Vis/fluorescence spectroscopy and cyclic voltammetry. By elucidating and leveraging the underlying structure-property relationships, researchers can move beyond serendipitous discovery toward the rational, targeted design of dihydro-1,8-naphthyridine systems with enhanced efficacy and performance.

References

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  • Bear, J. L., et al. (1991). Preparation and spectral and electrochemical characterization of dirhodium(II) complexes with bridging 1,8-naphthyridine ligands. Inorganic Chemistry. [Link]

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  • Ishida, K., et al. (2002). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

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  • Ghaedi, A., et al. (2017). Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Naphthalimide Compound Containing Quaternary Ammonium. Progress in Color, Colorants and Coatings. [Link]

  • Ojha, M., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

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  • Gou, G-Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences. [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

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  • Gordon, P. F. & Gregory, P. (1979). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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  • Levina, I. I. & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. [Link]

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Foundational

Potential biological targets for 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

Unlocking the 1,8-Naphthyridine Pharmacophore: Biological Targets and Derivatization Workflows for 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine The Privileged Scaffold: Chemical Ratiocination In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the 1,8-Naphthyridine Pharmacophore: Biological Targets and Derivatization Workflows for 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

The Privileged Scaffold: Chemical Ratiocination

In modern drug discovery, the 1,8-naphthyridine core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors[1]. While classic derivatives like nalidixic acid established the scaffold’s utility in antibacterial topoisomerase inhibition, contemporary oncology and fibrotic disease research has pivoted toward highly functionalized variants.

Specifically, 2,4-dichloro-1,2-dihydro-1,8-naphthyridine (and its readily oxidized, fully aromatic counterpart, 2,4-dichloro-1,8-naphthyridine) serves as a premier electrophilic building block[2]. The causality behind its widespread use lies in its orthogonal reactivity . The two chlorine atoms occupy distinct electronic environments: the C4 position is highly activated by the electron-withdrawing effects of the N1 and N8 nitrogens (facilitating the stabilization of a Meisenheimer intermediate during nucleophilic attack), while the C2 position remains available for subsequent, transition-metal-catalyzed cross-coupling. Furthermore, the 1,2-dihydro saturation introduces a degree of sp³ character, allowing medicinal chemists to tune the planarity of the molecule to avoid off-target DNA intercalation while optimizing fit within complex protein binding pockets.

Mechanistic Targeting: The "What" and "Why"

Through regioselective substitution, the 2,4-dichloro-1,8-naphthyridine core can be directed toward three primary classes of biological targets:

Receptor Tyrosine & Serine/Threonine Kinases (TGF-βR1 and RON)

The most prominent application of the 1,8-naphthyridine scaffold is as an ATP-competitive kinase inhibitor[2]. The nitrogen atoms at positions 1 and 8 act as critical hydrogen-bond acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • TGF-β Receptor Kinase (ALK5): Inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway is a major target for reversing tumor immunosuppression and halting fibrosis[3]. By installing bulky aryl or heteroaryl groups at the C2 and C4 positions of the naphthyridine core, researchers can project chemical vectors into the solvent-exposed and hydrophobic DFG-out pockets of ALK5, achieving high selectivity.

  • RON Kinase (MST1R): Overexpressed in various carcinomas, RON kinase drives tumor metastasis. Naphthyridine derivatives synthesized from the 2,4-dichloro precursor have demonstrated potent, nanomolar inhibition of RON, effectively halting oncogenic signaling cascades[4].

Integrin Antagonism (αvβ6)

Integrin αvβ6 is an epithelial-specific receptor that is upregulated during tissue remodeling, fibrosis, and cancer. It functions by binding the Arg-Gly-Asp (RGD) motif of extracellular matrix proteins. Recent pharmaceutical developments utilize the 2,4-dichloro-1,8-naphthyridine scaffold to construct non-peptide RGD mimetics[5]. By substituting the C4 position with a basic amine (mimicking Arginine) and the C2 position with a carboxylic acid bioisostere (mimicking Aspartic acid), the resulting compound acts as a potent, orally bioavailable competitive antagonist.

Cytoskeletal Regulators (RAC1 / Kalirin)

Beyond kinases and integrins, the scaffold has been successfully docked and synthesized to target the RAC1/Kalirin complex[6]. Kalirin is a guanine nucleotide exchange factor (GEF) for RAC1, playing a critical role in neurological function and cytoskeletal dynamics. Naphthyridine derivatives disrupt this protein-protein interaction, offering a novel mechanism for treating neurological disorders.

Kinase_Inhibition Ligand TGF-β Ligand Receptor TGF-β Receptor Complex (ALK5) Ligand->Receptor SMAD SMAD2/3 Activation Receptor->SMAD Phosphorylation Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Receptor ATP-Competitive Hinge Binding Transcription Oncogenic Transcription (Metastasis/Fibrosis) SMAD->Transcription

Mechanism of TGF-β Receptor Kinase inhibition by 1,8-naphthyridine derivatives.

Quantitative Pharmacodynamics

The following table summarizes the target affinity and primary binding mechanisms of optimized libraries derived from the 2,4-dichloro-1,8-naphthyridine scaffold, based on recent pharmacological evaluations[2],[5],[4].

Biological TargetDisease IndicationBinding Mode / MechanismTypical IC₅₀ RangeKey Structural Requirement (Post-Derivatization)
TGF-βR1 (ALK5) Solid Tumors, FibrosisATP-Competitive (Hinge Binder)5 nM – 50 nM2,4-diaryl or heteroaryl substitution; N1/N8 H-bonding.
RON Kinase Metastatic CarcinomaATP-Competitive (Type I/II)10 nM – 100 nMHydrophobic extension at C2 to access the DFG pocket.
Integrin αvβ6 Idiopathic Pulmonary FibrosisCompetitive Antagonist (RGD Mimetic)20 nM – 150 nMBasic amine at C4; Acidic moiety at C2.
RAC1 / Kalirin Neurological DisordersAllosteric GEF Disruption1 μM – 10 μMNon-planar geometry (favoring the 1,2-dihydro core).

Self-Validating Experimental Workflows

To harness this scaffold, researchers must employ rigorous, self-validating protocols. Below are the field-proven methodologies for both chemical derivatization and biological validation.

Protocol 1: Orthogonal Functionalization of 2,4-Dichloro-1,8-naphthyridine

This two-step protocol exploits the differential reactivity of the C2 and C4 chlorides to build a target-specific library[5].

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

  • Reaction Setup: Dissolve 1.0 eq of 2,4-dichloro-1,8-naphthyridine and 1.1 eq of the desired primary amine nucleophile in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. The C4 position reacts preferentially due to the superior stabilization of the intermediate by the adjacent nitrogens.

  • Self-Validation (LC-MS Check): Extract an aliquot and run Liquid Chromatography-Mass Spectrometry. The reaction is complete when the starting material mass is depleted, and a new peak appears with a mass shift of +[Amine Mass] - [HCl (36.5 g/mol)]. The presence of a distinct M and M+2 isotope pattern (3:1 ratio) confirms exactly one chlorine atom remains.

  • Purification: Precipitate the C4-amino-C2-chloro intermediate using ice water and filter.

Step 2: Suzuki-Miyaura Cross-Coupling at C2

  • Reaction Setup: Combine the purified intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and Cesium Carbonate (3.0 eq) in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalysis: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] in a glovebox.

  • Execution: Heat to 90°C for 12 hours.

  • Self-Validation (Isotope Check): Analyze via LC-MS. The complete disappearance of the 3:1 chlorine isotope pattern confirms the successful displacement of the C2 chloride, validating the final compound's structure prior to biological assaying.

Synthetic_Workflow Scaffold 2,4-Dichloro- 1,8-naphthyridine SNAr Step 1: SNAr (Amine, DIPEA, 80°C) Scaffold->SNAr Intermediate C4-Amino-C2-chloro Intermediate SNAr->Intermediate LC-MS Check Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Intermediate->Suzuki Library Target-Specific Inhibitor Library Suzuki->Library Isotope Check

Orthogonal derivatization workflow of the 2,4-dichloro-1,8-naphthyridine scaffold.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

To validate the synthesized derivatives against targets like TGF-βR1 or RON kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a robust, self-validating pharmacodynamic readout.

  • Assay Preparation: In a 384-well low-volume plate, dispense 5 µL of recombinant kinase domain (e.g., ALK5) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Addition: Add 50 nL of the naphthyridine derivative (in DMSO) across a 10-point dose-response concentration gradient. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Michaelis constant,

    
    , to ensure competitive inhibition is accurately measured) and a biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Detection & Quenching: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphopeptide antibody (donor), and Streptavidin-Allophycocyanin (APC, acceptor).

  • Self-Validation (Z'-Factor Analysis): Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the Z'-factor using the positive (DMSO only) and negative (no ATP) controls. A Z'-factor

    
     0.6 is strictly required  to validate the assay's dynamic range and signal-to-noise ratio. Only plates meeting this criteria are used to calculate the IC₅₀ via non-linear regression.
    

References

  • Title: 2,4-diaryl-substituted [1,8]naphthyridines as kinase inhibitors for use against cancer (WO2012000595A1)
  • Title: INHIBITORS OF AV ß6 INTEGRIN (US20230219947A1)
  • Title: Modern Nucleophilic Aromatic Substitution Source: ResearchGate URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities Source: PubMed / Bentham Science URL: [Link]

  • Title: Method of treating abnormal cell growth (US7825137B2)

Sources

Exploratory

Predictive Toxicology of Chlorinated Naphthyridines: An In Silico to In Vivo Translation Guide

Executive Summary Chlorinated naphthyridines represent a highly versatile class of nitrogen-containing heterocycles. Scaffolds such as 1,8-naphthyridines and 2,7-naphthyridines exhibit broad-spectrum pharmacological prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated naphthyridines represent a highly versatile class of nitrogen-containing heterocycles. Scaffolds such as 1,8-naphthyridines and 2,7-naphthyridines exhibit broad-spectrum pharmacological properties, including potent antimicrobial, anti-inflammatory, and anticancer activities[1][2]. The introduction of a chlorine atom into the naphthyridine core is a classical bioisosteric strategy utilized in rational drug design to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. However, halogenation can inadvertently increase off-target interactions, leading to idiosyncratic toxicity[3]. For drug development professionals, accurately predicting and validating the toxicity profile of these derivatives is a critical bottleneck. This guide provides an authoritative, self-validating framework for translating in silico toxicity predictions into robust in vivo safety profiles.

Mechanistic Basis of Chlorinated Naphthyridine Toxicity

The toxicity profile of chlorinated naphthyridines is governed by their physicochemical properties and the presence of specific structural alerts. Understanding the causality behind these toxicological endpoints is essential for structural optimization.

  • Cytotoxicity & Myelotoxicity : Highly active derivatives, such as the 7-chloro-1,8-naphthyridine derivative C-34, demonstrate potent anti-inflammatory and anticancer properties but require rigorous monitoring for bone marrow toxicity. In human CFU-GM (colony-forming unit-granulocyte macrophage) assays, certain chlorinated derivatives show dose-dependent myelosuppression, necessitating the establishment of a strict therapeutic window[2].

  • Hepatotoxicity & CYP Inhibition : The increased lipophilicity resulting from chlorination can lead to promiscuous binding with Cytochrome P450 (CYP) enzymes. This interaction is a primary driver for drug-drug interactions (DDIs) and the potential formation of reactive, hepatotoxic metabolites[4].

  • Systemic Tolerability : Recent toxicological evaluations of 2,7-naphthyridines (e.g., compounds 10f and 10j) demonstrated a nuanced safety profile. While compound 10f exhibited a dose-dependent decline in fibroblast viability (dropping below 60% at 30 mg/L), compound 10j maintained a highly favorable safety profile with no systemic toxicity observed in early in vivo models[1].

In Silico Toxicity Prediction Workflows

Before advancing to resource-intensive in vitro testing, an integrated in silico multimodel approach is deployed to filter out candidates with excessive toxicity risks[5]. This computational triage relies on three distinct predictive pillars.

G Input Input: Chlorinated Naphthyridine (SMILES / SDF) Descriptors 2D/3D Descriptor Generation (Molecular Weight, TPSA, LogP) Input->Descriptors QSAR QSAR & Structural Alerts (AMES, Hepatotoxicity) Descriptors->QSAR Docking Molecular Docking (Off-target Panels: hERG, CYP450) Descriptors->Docking ADMET ADMET Profiling (pkCSM / Clearance Rates) Descriptors->ADMET Decision Risk Assessment & Candidate Selection QSAR->Decision Docking->Decision ADMET->Decision

Caption: Computational workflow for predicting the toxicity of chlorinated naphthyridines.

  • QSAR & Structural Alerts : Quantitative Structure-Toxicity Relationship (QSTR) models utilize 2D/3D molecular descriptors to predict binary endpoints such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity)[6].

  • Molecular Docking : High-risk off-targets (e.g., human estrogen receptor, CYP3A4, hERG) are screened via molecular docking to estimate binding free energies (ΔG) and identify potential steric clashes or unfavorable electrostatic interactions[4].

  • ADMET Profiling : Web servers like pkCSM are utilized to predict pharmacokinetic parameters, including maximum tolerated dose (MTD), hepatotoxicity, and blood-brain barrier (BBB) permeability, ensuring the compound obeys standard drug-likeness rules (e.g., Veber's rule)[4].

Experimental Validation Protocols

To ensure scientific trustworthiness, in silico predictions must be empirically validated using a self-validating hierarchical testing strategy. The causality behind this specific sequence is to "fail fast and fail cheap," moving from high-throughput cellular assays to complex systemic models.

G InSilico In Silico Hit (Low Predicted Toxicity) InVitro In Vitro Cytotoxicity (L929 Fibroblasts) InSilico->InVitro Pass ExVivo Ex Vivo Myelotoxicity (CFU-GM Assay) InVitro->ExVivo Viability >80% Fail Toxicity Alert (Structural Optimization) InVitro->Fail Fail InVivo In Vivo Tolerability (G. mellonella Model) ExVivo->InVivo High IC50 ExVivo->Fail Fail Mammalian Mammalian Preclinical Safety Assessment InVivo->Mammalian No Melanization InVivo->Fail Fail Fail->InSilico

Caption: Hierarchical in vitro to in vivo toxicological validation pathway.

Protocol 3.1: In Vitro Cytotoxicity Screening (L929 Fibroblasts)

Rationale : Murine fibroblasts provide a sensitive, well-established platform for preliminary toxicological assessment. While not tissue-specific, they establish the baseline cytotoxicity threshold required before advancing to complex models[1].

  • Cell Culture : Culture L929 murine fibroblasts in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

  • Compound Preparation : Dissolve the chlorinated naphthyridine in DMSO. Ensure the final assay concentration of DMSO is <0.5% (v/v) to prevent solvent-induced toxicity. Prepare a concentration gradient (e.g., 2–130 mg/L).

  • Exposure : Seed cells in 96-well plates (1×10⁴ cells/well). Following 24 h of adherence, expose cells to the compound gradient for 24 h.

  • Viability Assay : Utilize a colorimetric assay (e.g., MTT or WST-8). Measure absorbance at 450/570 nm.

  • Validation Check : Normalize results to an untreated control (100% viability). A viability drop below 80% denotes a biologically relevant toxic effect[1].

Protocol 3.2: In Vivo Tolerability (Galleria mellonella Larval Model)

Rationale : G. mellonella is an increasingly recognized surrogate for early-phase mammalian studies. It possesses a complex innate immune system and allows for the assessment of acute systemic toxicity without the ethical and financial burden of mammalian models[1].

  • Larvae Selection : Select healthy, cream-colored larvae weighing 250–300 mg with normal motility and turgor.

  • Administration : Using a precision Hamilton syringe, inject 10 µL of the test compound (at concentrations corresponding to the in vitro cytotoxicity limits) into the last left proleg.

  • Controls (Self-Validating System) :

    • Negative Control: PBS or vehicle (DMSO <1%) to ensure injection trauma or solvent does not cause mortality.

    • Positive Control: 70% ethanol to confirm assay sensitivity. Ethanol exposure must induce rapid melanization and 100% mortality within 24 h to validate the assay parameters[1].

  • Observation : Incubate larvae at 37°C. Monitor survival, motility, and pigmentation every 24 h for 5 days. Dark melanization or loss of structural tone is indicative of acute toxicity[1].

Quantitative Data Synthesis

The integration of computational predictions with empirical data allows for the calculation of the Selectivity Index (SI) and the definition of the therapeutic window. Below is a comparative synthesis of recent toxicological data for key chlorinated naphthyridines.

CompoundScaffoldKey SubstituentPredicted Toxicity RiskExperimental ValidationRef.
C-34 1,8-naphthyridine7-chloro, 6-fluoroModerate (Myelotoxicity)Human CFU-GM sensitive; Protected mice from LPS lethality at 5 mg/kg without acute lethality.[2]
10f 2,7-naphthyridineAlkyl/ArylLow to ModerateViability <60% at 30 mg/L in L929; Tolerated in G. mellonella over 5 days.[1]
10j 2,7-naphthyridineAlkyl/ArylLowViability >80% in L929; No systemic toxicity or melanization in G. mellonella.[1]

Conclusion

The predictive toxicology of chlorinated naphthyridines requires a delicate balance between computational foresight and rigorous empirical validation. While chlorination is indispensable for optimizing the pharmacokinetics and efficacy of naphthyridine derivatives, it necessitates advanced in silico profiling (QSAR, ADMET, Docking) to preemptively identify liabilities[4][6]. By coupling these predictions with self-validating in vitro (L929) and in vivo (G. mellonella) bridging assays, researchers can confidently advance lead compounds with optimized safety profiles[1].

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential Source: PubMed (NIH) URL:[Link]

  • In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents Source: ResearchGate URL:[Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In silico Toxicity Prediction using an Integrative Multimodel Approach Source: Simulations Plus URL:[Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals Source: Euro Chlor URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,4-Dichloro-1,8-naphthyridine: A Detailed Guide for Researchers

Introduction The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, 2,4-Dichloro-1,8-naphthyridine, is a key synthetic intermediate, providing a versatile platform for further functionalization due to its two reactive chlorine atoms.[3] Its unique electronic and structural features make it an invaluable building block for the development of novel therapeutic agents and advanced materials.[3]

This document provides a comprehensive, step-by-step guide for the synthesis of 2,4-Dichloro-1,8-naphthyridine. The described methodology follows a robust two-step sequence, commencing with the synthesis of the precursor 1,8-naphthyridine-2,4-diol from 2,6-diaminopyridine, followed by a chlorination reaction to yield the final product. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and a thorough understanding of the process.

Note on Nomenclature: This guide details the synthesis of the aromatic compound 2,4-Dichloro-1,8-naphthyridine. The related dihydro- species, 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine, is a distinct molecule that would typically be prepared via a subsequent reduction step, which is beyond the scope of this protocol.

Overall Synthetic Workflow

The synthesis of 2,4-Dichloro-1,8-naphthyridine is achieved in two primary stages, as illustrated in the workflow below. The initial step involves the formation of the heterocyclic core through a condensation and cyclization reaction, followed by a substitution reaction to introduce the chlorine atoms.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2,6-Diaminopyridine C 1. Condensation 2. Thermal Cyclization A->C B Diethyl Malonate B->C D 1,8-Naphthyridine-2,4-diol (Intermediate) C->D Formation of Naphthyridine Core E Chlorination with POCl₃ D->E Introduction of Chlorine Atoms F 2,4-Dichloro-1,8-naphthyridine (Final Product) E->F

Caption: Overall workflow for the synthesis of 2,4-Dichloro-1,8-naphthyridine.

Part 1: Synthesis of 1,8-Naphthyridine-2,4-diol

Principle and Mechanism

The formation of the 1,8-naphthyridine core from 2,6-diaminopyridine and diethyl malonate is a classic example of a condensation-cyclization reaction. The reaction is initiated by the nucleophilic attack of one of the amino groups of 2,6-diaminopyridine on a carbonyl carbon of diethyl malonate, leading to the displacement of an ethoxy group and the formation of an amide intermediate. Subsequent intramolecular cyclization, driven by heat, results in the formation of the second ring and elimination of a second molecule of ethanol to yield the stable, tautomeric 1,8-naphthyridine-2,4-diol. The strong electron-releasing nature of the second amino group on the pyridine ring facilitates the crucial C-3 ring closure.[4]

Materials and Equipment
Reagent/MaterialGradeSupplier
2,6-Diaminopyridine98%
Diethyl MalonateReagent GradeStandard Supplier
Diphenyl EtherReagent GradeStandard Supplier
EthanolAnhydrousStandard Supplier
Hydrochloric Acid (HCl)ConcentratedStandard Supplier
Sodium Hydroxide (NaOH)PelletsStandard Supplier
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,6-diaminopyridine (0.1 mol, 10.91 g) and diethyl malonate (0.12 mol, 19.22 g, 18.2 mL).

  • Initial Condensation: Heat the reaction mixture to 140-150 °C and maintain this temperature for 2 hours with continuous stirring. During this phase, ethanol will begin to distill off.

  • Cyclization: After the initial condensation, slowly add diphenyl ether (100 mL) to the reaction mixture. Increase the temperature to 240-250 °C and continue heating for an additional 2 hours. The product will precipitate out of the hot solution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with petroleum ether (200 mL) to further precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with ethanol to remove any residual diphenyl ether.

  • Purification: The crude product can be purified by recrystallization. Suspend the solid in a 1 M sodium hydroxide solution, heat to dissolve, and then filter while hot to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6-7. The purified 1,8-naphthyridine-2,4-diol will precipitate.

  • Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C overnight.

Part 2: Synthesis of 2,4-Dichloro-1,8-naphthyridine

Principle and Mechanism

The conversion of 1,8-naphthyridine-2,4-diol to 2,4-dichloro-1,8-naphthyridine is a nucleophilic substitution reaction. The diol exists in tautomeric equilibrium with its diketo form, 1,8-naphthyridine-2,4(1H,8H)-dione. In the presence of a strong chlorinating agent like phosphorus oxychloride (POCl₃), the oxygen atoms of the hydroxyl or carbonyl groups are protonated (or activated by Lewis acid character of PCl₅ impurity in POCl₃), making them good leaving groups. This is followed by the nucleophilic attack of chloride ions to yield the dichlorinated product.

Chlorination_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Reactant 1,8-Naphthyridine-2,4-diol Activation Activation of Hydroxyl/Carbonyl Groups Reactant->Activation Reagent POCl₃ Reagent->Activation Attack Nucleophilic attack by Cl⁻ Activation->Attack Elimination Elimination of H₃PO₄ byproduct Attack->Elimination Product 2,4-Dichloro-1,8-naphthyridine Elimination->Product

Caption: Simplified mechanism for the chlorination of 1,8-naphthyridine-2,4-diol.

Materials and Equipment
Reagent/MaterialGradeSupplier
1,8-Naphthyridine-2,4-diolAs prepared in Part 1-
Phosphorus Oxychloride (POCl₃)Reagent GradeStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Chloroform (CHCl₃)Reagent GradeStandard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated SolutionStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard Supplier
  • Round-bottom flask (250 mL) with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, place the dried 1,8-naphthyridine-2,4-diol (0.05 mol, 8.16 g) and slowly add phosphorus oxychloride (60 mL) with caution under a fume hood. Add a catalytic amount of N,N-dimethylformamide (0.5 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 4 hours with continuous stirring. The reaction should be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Neutralization: Stir the aqueous mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Extraction: Extract the product from the aqueous mixture with chloroform (3 x 150 mL). Combine the organic layers in a separatory funnel.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2,4-dichloro-1,8-naphthyridine can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2,6-DiaminopyridineC₅H₇N₃109.13Crystals-
1,8-Naphthyridine-2,4-diolC₈H₆N₂O₂162.15Off-white solid>300 °C
2,4-Dichloro-1,8-naphthyridineC₈H₄Cl₂N₂199.04Light yellow to orange powder/crystal123-127 °C[3][5]

Characterization of 2,4-Dichloro-1,8-naphthyridine:

  • GC-MS: To confirm the molecular weight (m/z = 198/200/202, corresponding to the isotopic pattern of two chlorine atoms) and purity (≥ 96%).[3]

  • ¹H NMR: To confirm the structure by analyzing the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: To identify the number and types of carbon atoms in the molecule.

  • Melting Point: Compare with the literature value (123-127 °C).[3][5]

Safety Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is also toxic upon inhalation. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Acids and Bases: Handle with care, as they are corrosive.

  • Organic Solvents: Chloroform, ethanol, and diphenyl ether are flammable and/or toxic. Avoid inhalation and contact with skin.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5(3), 475-480. Retrieved from [Link]

  • Li, Y., et al. (2012). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 5(1), 4103-4111. Retrieved from [Link]

  • Reddy, C. R., et al. (2007). Synthesis of linear dibenzo[3][5]naphthyridines using 2-chloro-4-methylquinolines. Beilstein Journal of Organic Chemistry, 3, 5. Retrieved from [Link]

  • Nitidandhaprabhas, O. (1970). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. Retrieved from [Link]

  • Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-176). Academic Press.
  • Czuba, W. (1979). Synthesis and reactions of naphthyridines (review). Chemistry of Heterocyclic Compounds, 15(1), 1-13. Retrieved from [Link]

  • Summers, M. A., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 22(18), 6048-6054. Retrieved from [Link]

  • Belyaev, A., et al. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(12), 2911-2915. Retrieved from [Link]

  • Mogilaiah, K., et al. (2004). Synthesis of 1,2,4-Triazolo[4,3-a][3][5]naphthyridines Using Chloranil under Microwave Irradiation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43B(8), 1791-1793.

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862. Retrieved from [Link]

  • Murray, J. G. (1962). Syntheses and Spectra of Naphthyridines. University of Alberta.
  • PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved from [Link]

  • Ismail, M. M., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Bioinorganic Chemistry and Applications, 2014, 560232. Retrieved from [Link]

  • Rajamohan, R., & Kannan, D. (2010). Intramolecular proton transfer effects on 2,6-diaminopyridine. Journal of Photochemistry and Photobiology A: Chemistry, 210(1), 10-18. Retrieved from [Link]

Sources

Application

Reagents for chlorination of 1,2-dihydro-1,8-naphthyridine precursors

Application Note: Chlorination Strategies for 1,2-Dihydro-1,8-Naphthyridine Precursors Introduction: The Tautomeric Challenge The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chlorination Strategies for 1,2-Dihydro-1,8-Naphthyridine Precursors

Introduction: The Tautomeric Challenge

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse antivirals, antibacterials (e.g., nalidixic acid analogs), and antitumor agents. However, the functionalization of this ring system presents a specific challenge: the precursors often exist in a stable lactam form (1,2-dihydro-1,8-naphthyridin-2-one) rather than the fully aromatic hydroxy tautomer.

The Core Objective: To convert the electron-rich, oxygenated 1,2-dihydro precursor into an electron-deficient chloro-1,8-naphthyridine . This transformation is the industry-standard "gateway" reaction, enabling subsequent nucleophilic aromatic substitutions (


) to install amines, ethers, or carbon nucleophiles.

This guide details the reagents, mechanisms, and validated protocols for this critical chlorodehydration.[1]

Mechanistic Insight & Reagent Selection

The transformation is not a simple substitution; it is an activation-elimination sequence. The reagent must first convert the stable carbonyl oxygen (lactam) into a highly reactive leaving group (phosphoryl or chlorosulfite ester), driving the system toward the unstable imidoyl chloride intermediate, which then aromatizes.

Mechanism of Action (POCl Mediated)

The reaction proceeds via the attack of the lactam oxygen on the electrophilic phosphorus, forming a dichlorophosphate intermediate. Chloride anion then attacks the C2 position, restoring aromaticity and expelling the phosphate species.

ChlorinationMechanism Substrate 1,2-dihydro-1,8- naphthyridin-2-one (Lactam) Inter1 Activated Dichlorophosphate Intermediate Substrate->Inter1 O-Phosphorylation Reagent POCl3 (Electrophile) Reagent->Inter1 Transition Imidoyl Chloride (Transient) Inter1->Transition Cl- Attack Product 2-Chloro-1,8- naphthyridine (Aromatic) Transition->Product Aromatization (-PO2Cl2-)

Figure 1: Mechanistic pathway for the chlorodehydration of naphthyridinones using phosphorus oxychloride.

Reagent Comparative Analysis
Reagent SystemRole/MechanismSuitabilityKey Advantage
POCl

(Neat)
Solvent & ReagentStandard High boiling point (106°C) drives difficult substrates; ease of workup.
POCl

+ PCl

Super-ElectrophileStubborn Substrates PCl

is more aggressive; useful for electron-deficient rings where O-attack is sluggish.
POCl

+ DMF
Vilsmeier-HaackCatalytic Lowers activation energy; forms highly reactive chloroiminium species.
SOCl

+ DMF
Thionyl ChlorideAlternative Lower boiling point (76°C); easier to remove excess reagent but often less effective for naphthyridines.

Detailed Experimental Protocols

Protocol A: Standard High-Temperature Chlorination (Neat POCl )

Best for: Routine synthesis of 2-chloro and 4-chloro-1,8-naphthyridines.

Prerequisites:

  • Glassware: Oven-dried round-bottom flask, reflux condenser with CaCl

    
     drying tube (or N
    
    
    
    line).
  • Safety: POCl

    
     reacts violently with water. All glassware must be bone-dry.
    

Step-by-Step Methodology:

  • Setup: Charge the 1,2-dihydro-1,8-naphthyridin-2-one precursor (1.0 equiv) into the flask.

  • Reagent Addition: Add POCl

    
     (5.0 – 10.0 equiv). The reagent acts as the solvent.
    
    • Note: If the substrate is valuable, use 5 equiv and add dry toluene as a co-solvent to maintain stirrability.

  • Activation: Add a catalytic amount of

    
    -dimethylaniline (0.1 equiv) if the reaction is known to be sluggish. This acts as a base to scavenge HCl and catalyze the enolization.
    
  • Reaction: Heat to reflux (bath temp ~110°C) for 2–4 hours.

    • Checkpoint: The suspension should turn into a clear (often dark) solution.

  • Monitoring: Aliquot 50 µL, quench in methanol, and check TLC. The polar starting material (lactam) should disappear, replaced by a non-polar spot (chloride).

  • Workup (The "Reverse Quench" - Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl

      
      .
      
    • DANGER: Pour the resulting residue slowly onto crushed ice/water with vigorous stirring. Never add water to the residue.[2]

    • Neutralize with saturated NaHCO

      
       or NH
      
      
      
      OH to pH 7–8.
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: Vilsmeier-Haack Conditions (Milder/Catalytic)

Best for: Substrates sensitive to high heat or prone to acid-catalyzed decomposition.

Step-by-Step Methodology:

  • Reagent Prep: In a dry flask, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl

    
     (3.0 equiv) to generate the Vilsmeier salt (white precipitate often forms).
    
  • Addition: Add the naphthyridine precursor (1.0 equiv) dissolved in minimal DMF or dry CHCl

    
    .
    
  • Reaction: Warm to 60–80°C. This lower temperature prevents the "tarring" often seen with neat POCl

    
    .
    
  • Workup: Pour onto ice-water containing sodium acetate (buffer). Extract as above.

The Self-Validating System: Troubleshooting & Optimization

A robust protocol must include "fail-safes" to verify chemical integrity during the process.

Workflow Start Start Reaction Check1 Visual Check: Is solution clear? Start->Check1 Action1 Add PCl5 or Increase Temp Check1->Action1 No (Suspension) Check2 TLC Monitoring: (MeOH Quench) Check1->Check2 Yes Action1->Check2 Action2 Continue Reflux Check2->Action2 SM Present Quench Reverse Quench (Ice/Base) Check2->Quench Conversion >95% Action2->Check2 Validation NMR/MS Validation Quench->Validation

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Diagnostic Indicators:

  • NMR Shift: The disappearance of the amide proton (broad singlet, typically >10 ppm) and the downfield shift of the adjacent aromatic protons are definitive proof of conversion.

  • Color Change: A transition from yellow/white suspension to a dark orange/red solution usually indicates formation of the chlorophosphonium intermediate.

  • Black Tar Formation: Indicates overheating or lack of solvent. Correction: Switch to Protocol B (Vilsmeier) or dilute with Toluene.

References

  • Standard POCl3 Chlorination

    • Title: Synthesis of 2-chloro-1,8-naphthyridine derivatives.[3][4][5][6]

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the reflux of 2-hydroxy-1,8-naphthyridine in POCl3 to yield the 2-chloro deriv
    • URL:[Link] (General Journal Link - Specific protocols found in issues regarding naphthyridine antibacterials).

  • Vilsmeier-Haack Application

    • Title: A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde.[4][5][6]

    • Source:TSI Journals / Intern
    • Context: Details the use of POCl3/DMF for simultaneous chlorination and formyl
    • URL:[Link][5]

  • Safety & Quenching

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching.[7]

    • Source:Organic Process Research & Development.
    • Context: Essential reading for the "Reverse Quench" safety protocol to prevent thermal runaway.[8]

    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Functionalization of 2,4-Dichloro-1,8-naphthyridine

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development Introduction: The 1,8-Naphthyridine Scaffold and the 2,4-Dichloro Intermediate The 1,8-naphthyridine core is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The 1,8-Naphthyridine Scaffold and the 2,4-Dichloro Intermediate

The 1,8-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity.[1][2] Its unique arrangement of two nitrogen atoms within a fused bicyclic system imparts distinct electronic and steric properties, making it a focal point in the design of novel therapeutic agents. A particularly valuable intermediate for the synthesis of diverse 1,8-naphthyridine libraries is 2,4-dichloro-1,8-naphthyridine .[3] This molecule serves as a versatile electrophilic building block, equipped with two reactive chlorine atoms that can be sequentially or simultaneously displaced by a wide array of nucleophiles.

This guide provides a comprehensive overview of the chemical principles governing nucleophilic substitution on the 2,4-dichloro-1,8-naphthyridine core. We move beyond simple recitation of steps to explain the underlying causality for regioselectivity and reaction conditions. Detailed, field-tested protocols for substitution with common classes of nucleophiles (N-, O-, and S-based) are provided, alongside advanced methods for palladium-catalyzed cross-coupling reactions.

Section 1: Fundamental Principles of Reactivity and Regioselectivity

Before proceeding to specific protocols, it is critical to understand the electronic nature of the 2,4-dichloro-1,8-naphthyridine substrate. The two chlorine atoms serve as good leaving groups, but they are not electronically equivalent. The regioselectivity of the first nucleophilic substitution is governed by the relative electrophilicity of the C4 and C2 carbons.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Unlike simple alkyl halides, aryl halides do not typically undergo SN1 or SN2 reactions.[4] Instead, substitution on electron-deficient aromatic systems like 1,8-naphthyridine proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] This is a two-step process:

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex .[7]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (in this case, a chloride ion).

The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the reaction is accelerated by factors that stabilize this intermediate.[4][6]

Predicting Regioselectivity: C4 vs. C2

In 2,4-dichloro-1,8-naphthyridine, the C4 position is significantly more reactive towards nucleophiles than the C2 position. This preference can be explained by examining the resonance structures of the Meisenheimer complex formed upon nucleophilic attack at each site.

  • Attack at C4: The negative charge of the intermediate is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom at the 1-position (N1). This provides substantial resonance stabilization.

  • Attack at C2: The negative charge is also delocalized, but it cannot be placed directly on a nitrogen atom without disrupting the aromaticity of the second ring in an unfavorable way.

This differential stabilization means the transition state leading to the C4-substituted intermediate is lower in energy, making this pathway kinetically favored. This principle is well-documented in analogous systems like 2,4-dichloroquinazolines, where C4 substitution is also strongly preferred.[8]

cluster_0 S(N)Ar Mechanism & Regioselectivity Start 2,4-Dichloro-1,8-naphthyridine + Nucleophile (Nu-) C4_Attack Attack at C4 Start->C4_Attack Kinetically Favored C2_Attack Attack at C2 Start->C2_Attack Kinetically Disfavored Meisenheimer_C4 Meisenheimer Intermediate (C4) (Charge on N1 - Stabilized) C4_Attack->Meisenheimer_C4 Lower Energy Transition State Meisenheimer_C2 Meisenheimer Intermediate (C2) (Less Stabilized) C2_Attack->Meisenheimer_C2 Higher Energy Transition State Product_C4 4-Substituted Product (Major) Meisenheimer_C4->Product_C4 Eliminate Cl- Product_C2 2-Substituted Product (Minor) Meisenheimer_C2->Product_C2 Eliminate Cl-

Caption: SNAr pathway showing preferential attack at the C4 position.

This inherent reactivity difference is the cornerstone of developing selective functionalization protocols. We can target the C4 position under mild conditions, leaving the C2 chloride intact for subsequent, more forceful reactions.

Section 2: Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for research and development. All reactions should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results, particularly for moisture-sensitive reagents.

Protocol 1: Selective C4-Amination with Primary and Secondary Amines

Principle: This protocol leverages the high reactivity of the C4 position to achieve selective monosubstitution with a variety of amine nucleophiles under mild conditions. A non-nucleophilic base is used to quench the HCl generated during the reaction.

Materials and Reagents:

  • 2,4-Dichloro-1,8-naphthyridine (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 1,4-Dioxane

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloro-1,8-naphthyridine (e.g., 200 mg, 1.0 mmol).

  • Dissolve the starting material in the chosen solvent (e.g., 5 mL of DMF).

  • Add the amine (1.1 mmol, 1.1 eq) to the solution via syringe.

  • Add the base (DIPEA, 348 µL, 2.0 mmol, 2.0 eq).

  • Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with DCM (3 x 25 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Application Notes & Troubleshooting:

  • Causality: Using a slight excess of the amine drives the reaction to completion. DIPEA is often preferred over TEA as it is more sterically hindered and less likely to act as a competing nucleophile.

  • Solvent Choice: DMF is an excellent polar aprotic solvent that can accelerate SNAr reactions. However, for less reactive amines, gentle heating (40-60 °C) may be required.

  • Troubleshooting: If disubstitution (reaction at both C2 and C4) is observed, reduce the reaction temperature and the amount of amine nucleophile (to ~1.05 eq). If the reaction is sluggish, consider switching to a more polar solvent or increasing the temperature.

Protocol 2: Substitution with O-Nucleophiles (Alkoxylation)

Principle: Strong bases are required to deprotonate alcohols, forming the more potent alkoxide nucleophile. This protocol uses sodium hydride to generate the alkoxide in situ for subsequent reaction at the C4 position.

Materials and Reagents:

  • 2,4-Dichloro-1,8-naphthyridine (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol, 1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) for extraction

  • Brine, Anhydrous Na₂SO₄, Silica gel

Step-by-Step Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add NaH (48 mg, 1.2 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 2 mL) to remove mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (1.5 mmol) dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • In a separate flask, dissolve 2,4-dichloro-1,8-naphthyridine (200 mg, 1.0 mmol) in anhydrous THF (3 mL).

  • Add the solution of the dichloro-naphthyridine dropwise to the cold alkoxide solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application Notes & Troubleshooting:

  • Safety: NaH is highly reactive and flammable. Handle with extreme care. Quenching should always be done slowly and at low temperatures.

  • Causality: The in situ formation of the alkoxide is critical, as alcohols themselves are generally poor nucleophiles for SNAr reactions.

  • Troubleshooting: If the reaction does not proceed, consider using a stronger base like potassium tert-butoxide or switching the solvent to DMF and gently heating.

Protocol 3: Sequential Disubstitution Strategy

Principle: This strategy exploits the differential reactivity of the C4 and C2 positions to introduce two different nucleophiles onto the naphthyridine scaffold.

cluster_1 Sequential Disubstitution Workflow Start 2,4-Dichloro-1,8-naphthyridine Step1 Step 1: C4 Substitution - Nu-1 (1.1 eq) - Mild Conditions (e.g., RT) - Base (DIPEA) Start->Step1 Intermediate 2-Chloro-4-(Nu-1)-1,8-naphthyridine Step1->Intermediate Step2 Step 2: C2 Substitution - Nu-2 (1.5-2.0 eq) - Forcing Conditions (e.g., Heat) - Stronger Base/Catalyst Intermediate->Step2 FinalProduct 2-(Nu-2)-4-(Nu-1)-1,8-naphthyridine Step2->FinalProduct

Caption: Workflow for the selective introduction of two different nucleophiles.

Step-by-Step General Procedure:

  • C4 Substitution: Perform a selective monosubstitution at the C4 position using Protocol 1 or Protocol 2 with the first nucleophile (Nu-1). Purify the resulting 2-chloro-4-(Nu-1)-1,8-naphthyridine intermediate.

  • C2 Substitution: Subject the purified intermediate to more forcing conditions to substitute the remaining chlorine at the C2 position.

    • Dissolve the 2-chloro-4-(Nu-1)-1,8-naphthyridine (1.0 eq) in a high-boiling point solvent like DMF, Dioxane, or N-Methyl-2-pyrrolidone (NMP).

    • Add the second nucleophile (Nu-2, 1.5 - 2.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH for O/S nucleophiles).

    • Heat the reaction mixture, typically between 80-140 °C. Microwave irradiation can also be effective in driving this more difficult substitution.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Perform an appropriate aqueous work-up and purify the final disubstituted product by chromatography or recrystallization.

Application Notes:

  • Causality: The electron-donating or -withdrawing nature of the first nucleophile (Nu-1) will modulate the reactivity of the C2 position. An electron-donating Nu-1 will slightly deactivate the ring, requiring even more forcing conditions for the second step.

  • Self-Validation: The success of this protocol relies on the clean isolation of the monosubstituted intermediate. Confirming its structure by NMR and MS is a critical checkpoint before proceeding.

Section 3: Advanced Protocols - Palladium-Catalyzed Cross-Coupling

For C-C and certain C-N bond formations, especially with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions offer a powerful alternative to traditional SNAr.[9]

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base.[10] Selective coupling at C4 is generally achievable under carefully controlled conditions.

Materials and Reagents:

  • 2,4-Dichloro-1,8-naphthyridine (1.0 eq)

  • Aryl or Vinyl Boronic Acid or Pinacol Ester (1.2 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%)

  • Base: Aqueous 2M Na₂CO₃ or K₂CO₃ (3.0 eq)

  • Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water

Step-by-Step Procedure:

  • To a flask, add 2,4-dichloro-1,8-naphthyridine (1.0 eq), the boronic acid/ester (1.2 eq), and the palladium catalyst.

  • Add the base (3.0 eq).

  • Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C under an inert atmosphere until TLC or LC-MS indicates consumption of the starting material.

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Application Notes:

  • Catalyst Choice: For challenging couplings, more advanced catalysts with specialized ligands (e.g., SPhos, XPhos) may be required to achieve good yields and selectivity.

  • Regioselectivity: While C4 is often more reactive in cross-coupling as well, selectivity can be catalyst-dependent.[11][12] It is crucial to analyze the product mixture carefully to confirm the site of substitution.

Data Summary Table

ProtocolNucleophile TypeKey ReagentsTypical ConditionsRegioselectivityKey Considerations
1: SNAr Amination Primary/Secondary AminesDIPEA or TEADMF, RT to 60 °CExcellent for C4Mild; good functional group tolerance.
2: SNAr Alkoxylation AlcoholsNaH or KOtBuTHF or DMF, 0 °C to RTExcellent for C4Requires anhydrous conditions; strong base.
3: Sequential Disub. Nu-1 then Nu-2VariesStep 1: Mild; Step 2: Forcing (Heat)Step 1: C4; Step 2: C2Requires purification of intermediate.
4: Suzuki Coupling Boronic Acids/EstersPd Catalyst, BaseDioxane/H₂O, 80-100 °CGood to Excellent for C4For C-C bonds; requires inert atmosphere.

References

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Abu-Melha, H. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 2017, 64, 919-930. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Saleh, M. Y.; Ayoub, A. I. Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 2014, 5, 475-480. [Link]

  • Reddy, T. R. et al. Efficient [5 + 1]-strategy for the assembly of 1,8-naphthyridin-4(1H)-ones by domino amination/conjugate addition reactions of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines. Organic & Biomolecular Chemistry, 2012, 10(15), 2955-9. [Link]

  • Wang, L. et al. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 2020, 85(10), 6495–6506. [Link]

  • Nitidandhaprabhas, O. The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University, 1963. [Link]

  • Worthington, R. J. et al. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie, 2021. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Isley, N. A. et al. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 2022, 13(45), 13467–13481. [Link]

  • Ren, Y. et al. Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 2019, 141(4), 1581–1591. [Link]

  • Charya, M. T. et al. Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Letters, 2012. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Czuba, W. Synthesis and reactions of naphthyridines (review). Chemistry of Heterocyclic Compounds, 1979, 15, 1-13. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Kumar, M. R. et al. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 2010. [Link]

  • G, S. et al. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. RSC Advances, 2022, 12(45), 29553-29565. [Link]

  • de Oliveira, R. B. et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2023, 28(2), 834. [Link]

  • Ren, Y. et al. Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie, 2015, 54(48), 14634-8. [Link]

Sources

Application

Scalable preparation methods for 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

Application Note: Scalable Preparation of 2,4-Dichloro-1,8-Naphthyridine Scaffolds Part 1: Executive Summary & Structural Analysis 1.1. Nomenclature Clarification & Target Definition The request specifies "2,4-Dichloro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 2,4-Dichloro-1,8-Naphthyridine Scaffolds

Part 1: Executive Summary & Structural Analysis

1.1. Nomenclature Clarification & Target Definition The request specifies "2,4-Dichloro-1,2-dihydro-1,8-naphthyridine." From a structural stability standpoint, the introduction of chlorine atoms at the 2- and 4-positions of the 1,8-naphthyridine ring system typically results in the fully aromatic 2,4-Dichloro-1,8-naphthyridine (CAS: 59514-89-5).

The "dihydro" nomenclature likely refers to the tautomeric precursor, 2,4-dihydroxy-1,8-naphthyridine , which exists in equilibrium as 1,8-naphthyridine-2,4(1H,3H)-dione . The chlorination process (using POCl₃) drives the aromatization of this dihydro-dione intermediate into the stable aromatic dichloro product. This guide focuses on the scalable synthesis of the aromatic 2,4-dichloro-1,8-naphthyridine, acknowledging that the "dihydro" character is a transient feature of the substrate during the reaction mechanism.

1.2. Strategic Importance This scaffold is a critical intermediate for:

  • Antibacterials: Nalidixic acid analogs and quinolone-like antibiotics.

  • Antivirals: HIV-1 integrase inhibitors.

  • Material Science: Ligands for transition metal catalysis.

Part 2: Retrosynthetic Logic & Mechanism

The most scalable route avoids exotic catalysts, utilizing the condensation of commercially available 2-aminopyridine with diethyl malonate . This is followed by a Vilsmeier-Haack-type chlorination/aromatization.

Mechanism:

  • Cyclocondensation: Thermal nucleophilic attack of the exocyclic amine on the ester, followed by intramolecular ring closure. This yields the "dihydro-dione" intermediate.

  • Chlorodehydroxylation: Nucleophilic substitution of the tautomeric hydroxyl groups by chloride (from POCl₃), accompanied by proton loss to restore aromaticity.

Retrosynthesis cluster_0 Critical Scale-Up Phase Start1 2-Aminopyridine Inter Intermediate: 2,4-Dihydroxy-1,8-naphthyridine (Tautomer: 1H,3H-dione) Start1->Inter + Heat - 2 EtOH Start2 Diethyl Malonate Start2->Inter Product Target: 2,4-Dichloro-1,8-naphthyridine Inter->Product + POCl3/PCl5 - HCl, - PO2Cl

Figure 1: Retrosynthetic pathway highlighting the critical chlorination step where aromatization occurs.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (2,4-Dihydroxy-1,8-naphthyridine)

Goal: Create the bicyclic framework. Challenge: The reaction requires high temperatures (>180°C) to effect the second cyclization step.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Diethyl malonate (1.1 equiv)

  • Heat Transfer Medium: Dowtherm A (Diphenyl ether/biphenyl mixture) or neat (solvent-free) if reactor torque allows.

Protocol:

  • Setup: Equip a jacketed glass reactor (or Hastelloy for >10kg) with a high-torque overhead stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging: Charge 2-aminopyridine and diethyl malonate. If using Dowtherm A (recommended for heat dissipation on scale), add 3-5 volumes relative to amine.

  • Step 1 (Amidation): Heat to 160°C for 2 hours. Ethanol will begin to distill off.

    • Checkpoint: Monitor Ethanol collection. Theoretical vol = 2 equiv.

  • Step 2 (Cyclization): Ramp temperature to 210-220°C . Hold for 3-5 hours. The mixture will thicken significantly as the product precipitates.

  • Isolation: Cool to 80°C. Dilute with Toluene or Ethanol to slurry the solid.

  • Filtration: Filter hot (if using Dowtherm) or at room temp. Wash cake with acetone to remove residual high-boiling solvent.

  • Drying: Vacuum oven at 60°C.

    • Yield Expectations: 70-85%.

    • Appearance: Pale yellow to tan powder.

Phase 2: Chlorination & Aromatization (The Critical Step)

Goal: Convert the dihydroxy/dione intermediate to 2,4-dichloro-1,8-naphthyridine. Safety Critical: This reaction generates massive volumes of HCl gas and requires quenching of excess POCl₃.

Reagents:

  • 2,4-Dihydroxy-1,8-naphthyridine (Intermediate from Phase 1)[1]

  • Phosphorus Oxychloride (POCl₃) (4-6 volumes; acts as solvent and reagent)

  • Phosphorus Pentachloride (PCl₅) (1.0 equiv) - Optional but boosts yield.

  • Base Catalyst: N,N-Dimethylaniline or Pyridine (0.1 equiv).

Protocol:

  • Reactor Prep: Dry reactor thoroughly. Connect gas outlet to a Caustic Scrubber (NaOH) to neutralize HCl off-gas.

  • Addition: Charge solid Intermediate and PCl₅. Slowly add POCl₃ at room temperature. Add catalyst.[2][3][4]

  • Reaction: Heat slowly to reflux (approx. 105-110°C).

    • Caution: Significant HCl evolution occurs at 60-80°C. Ramp slowly (10°C/30 min) through this zone.

  • Monitoring: Reflux for 4-6 hours.

    • IPC (In-Process Control): HPLC/TLC showing disappearance of the polar starting material.

  • Concentration (Scale-Up specific): Distill off 60-70% of excess POCl₃ under reduced pressure. Do not distill to dryness (risk of thermal runaway/decomposition).

  • Quenching (High Hazard):

    • Prepare a separate vessel with Crushed Ice/Water (10x volume).

    • Slowly pour the concentrated reaction mass onto the ice with vigorous stirring.

    • Exotherm Control: Maintain quench temp < 20°C.

    • Neutralization: Adjust pH to 7-8 using solid Na₂CO₃ or 50% NaOH solution.

  • Extraction/Filtration:

    • The product often precipitates as a solid upon neutralization. Filter and wash with water.[5]

    • Alternative: If gummy, extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Recrystallize from Methanol or Acetone.

Part 4: Process Safety & Scalability Logic

4.1. Thermal Hazards (POCl₃ Quench) The hydrolysis of POCl₃ is violently exothermic.

  • Equation:

    
    
    
  • Control: Never add water to the reaction mixture. Always add the reaction mass to the water/ice. On >1kg scale, use a metered dosing pump for the addition.

4.2. Analytical Validation

Parameter Specification Method
Appearance Yellow to orange crystalline solid Visual
Melting Point 123 - 127°C Capillary
Purity > 97.0% HPLC (C18, ACN/Water)

| Identity | 1H NMR (DMSO-d6) |


 8.63 (d), 7.81 (d) |

4.3. Workflow Diagram

ProcessFlow Reactor Reactor 1: Chlorination (Reflux 110°C) Scrubber Caustic Scrubber (HCl Neutralization) Reactor->Scrubber HCl Gas Distillation Vacuum Distillation (Remove excess POCl3) Reactor->Distillation Reaction Mass Quench Quench Tank (Ice/Water + Na2CO3) Distillation->Quench Concentrate (Slow Add) Filter Filtration & Wash Quench->Filter Slurry Dry Drying (Vac Oven, 50°C) Filter->Dry Wet Cake

Figure 2: Process flow for the chlorination stage, emphasizing the critical quenching and scrubbing operations.

Part 5: Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete cyclization due to water/ethanol retention.

    • Fix: Ensure efficient Dean-Stark removal of ethanol. Use higher boiling solvent (Dowtherm A).

  • Issue: "Gummy" product in Step 2 quench.

    • Cause: Incomplete neutralization or presence of phosphoric acid byproducts.

    • Fix: Ensure pH is strictly adjusted to 7-8. Allow the slurry to stir for 1-2 hours to "age" the precipitate into a filterable solid.

References

  • Sun, Z., et al. (2012).[6] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[6] Retrieved from [Link][7]

  • University of Delaware. (n.d.). Standard Operating Procedure: Phosphorus Oxychloride. Retrieved from [Link]

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5(3), 475-480. Retrieved from [Link]

Sources

Method

Application Note: Strategic Functionalization of 2,4-Dichloro-1,8-naphthyridine Scaffolds

This Application Note is structured to guide researchers through the complex landscape of functionalizing 2,4-Dichloro-1,8-naphthyridine (often cataloged with the "1,2-dihydro" nomenclature). It moves beyond basic recipe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the complex landscape of functionalizing 2,4-Dichloro-1,8-naphthyridine (often cataloged with the "1,2-dihydro" nomenclature). It moves beyond basic recipes to provide a mechanistic understanding of regioselectivity—the critical challenge with this scaffold.

Executive Summary: The "Tug-of-War" Challenge

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and DNA-intercalating agents. However, the commercial reagent 2,4-Dichloro-1,8-naphthyridine (often mislabeled or cataloged as 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine) presents a unique challenge: Regiodivergence .

  • The C2 Position (

    
    -to-Nitrogen):  Intrinsically favored for Palladium-catalyzed oxidative addition due to nitrogen coordination (directing effect), but sterically sensitive.
    
  • The C4 Position (

    
    -to-Nitrogen):  Electronically favored for Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) due to superior stabilization of the Meisenheimer intermediate, and accessible via specific bulky Pd-ligand systems.

This guide provides the protocols to selectively target either position, effectively turning a single starting material into a divergent library generator.

Reagent Profile & Quality Control

Critical Note on Nomenclature: Many chemical catalogs list CAS 1245646-38-1 as 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine .[1]

  • Chemical Reality: The functional reagent for coupling is the fully aromatic 2,4-dichloro-1,8-naphthyridine . The "1,2-dihydro" name is likely a nomenclature artifact derived from a tautomeric precursor (e.g., 4-chloro-1,8-naphthyridin-2(1H)-one).

  • QC Step: Before use, verify the aromaticity via

    
    H NMR. You should observe discrete aromatic signals, not the broad exchangeable protons characteristic of dihydro/lactam species.
    
PropertySpecificationApplication Relevance
Formula C

H

Cl

N

Core Scaffold
MW 199.04 g/mol Stoichiometry Calcs
Storage 2-8°C, Inert GasHydrolysis prone at C2-Cl
Solubility DCM, DMF, DMSOPoor in Et

O/Hexanes

Decision Tree: Selecting Your Pathway

The choice of catalyst and mechanism determines which chlorine reacts first.

ReactionPathways Start 2,4-Dichloro-1,8-naphthyridine Decision Target Position? Start->Decision PathC2 C2-Selective (Standard Pd-Catalysis) Decision->PathC2 Pd(PPh3)4 or Xantphos PathC4_Pd C4-Selective (Bulky Ligand Pd) Decision->PathC4_Pd Pd-NHC (IPr) Steric Control PathC4_SNAr C4-Selective (SNAr Mechanism) Decision->PathC4_SNAr Nucleophile/Base Electronic Control ProdC2 2-Aryl/Amino-4-chloro Product PathC2->ProdC2 ProdC4 4-Aryl/Amino-2-chloro Product PathC4_Pd->ProdC4 PathC4_SNAr->ProdC4

Figure 1: Regiodivergent workflows. Standard Pd conditions favor C2, while steric bulk (Pd-NHC) or SNAr mechanisms favor C4.

Detailed Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Mechanism: Ligand-Controlled Regioselectivity. Using a bulky N-Heterocyclic Carbene (NHC) ligand like IPr prevents the palladium from approaching the more hindered C2 position (guarded by the ring nitrogen lone pair and adjacent ring geometry), forcing reaction at the exposed C4 position [1].

Reagents:

  • Substrate: 2,4-Dichloro-1,8-naphthyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + IPr·HCl (4 mol%) (or Pd-PEPPSI-IPr precatalyst)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or KO
    
    
    Bu (for difficult substrates)
  • Solvent: Dioxane or Toluene (anhydrous)

Step-by-Step:

  • Activation: In a glovebox or under Ar, mix Pd(OAc)

    
     and IPr·HCl in the solvent with a small amount of base. Stir at RT for 10 min to generate the active Pd-NHC species.
    
  • Addition: Add the naphthyridine substrate and boronic acid.

  • Reaction: Heat to 60°C . Note: Keep temperature mild. High heat (>100°C) may erode selectivity and lead to bis-coupling.

  • Monitoring: Monitor by LCMS. The C4-product usually elutes slightly later than the C2-isomer on reverse phase.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Mechanism: Electronic/Directing Effect. In the absence of extreme steric bulk, Pd(0) undergoes oxidative addition preferentially at C2 due to the inductive effect of the adjacent N1 nitrogen and potential coordination assistance.

Reagents:

  • Substrate: 2,4-Dichloro-1,8-naphthyridine (1.0 equiv)

  • Amine: Aniline or secondary amine (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%) + Xantphos (2 mol%) (or BINAP)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane[2]

Step-by-Step:

  • Degassing: Sparge solvent with N

    
     for 15 minutes.
    
  • Assembly: Combine substrate, amine, base, and catalyst precursor/ligand in a sealed tube.

  • Reaction: Heat to 90-100°C for 4–12 hours.

  • Checkpoint: If C4-byproducts appear (>10%), lower temperature to 80°C and switch to a bidentate ligand with a wider bite angle (e.g., DPEphos) to enforce the "standard" electronic preference [2].

Protocol C: C4-Selective S Ar (Metal-Free)

Mechanism: Addition-Elimination. The C4 position is para-like to the N1 nitrogen, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate. This pathway is orthogonal to Protocol B.

Reagents:

  • Nucleophile: Primary/Secondary amine or Thiol (1.2 equiv)

  • Base: DIPEA (2.5 equiv) or K

    
    CO
    
    
    
  • Solvent: DMF, NMP, or DMSO (Polar Aprotic is essential)

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF (0.2 M).

  • Addition: Add base, followed by the amine nucleophile dropwise at 0°C.

  • Ramp: Allow to warm to RT. Many reactive amines react at RT. If sluggish, heat to 60°C.

  • Quench: Pour into ice water. The product often precipitates.

  • Purification: Recrystallization is often sufficient due to the high polarity difference between starting material and product.

Comparative Data: Reaction Screening

VariableC4-Selective Conditions (Target)C2-Selective Conditions (Target)
Primary Driver Steric Bulk or S

Ar Electronics
Chelation/Inductive Effect
Ligand Class Bulky NHC (IPr, SIPr)Bidentate Phosphine (Xantphos, BINAP)
Solvent System Toluene (Non-polar favors sterics)Dioxane/DME (Coordination support)
Temperature Mild (40-60°C)Elevated (80-110°C)
Major Impurity Bis-coupled productC4-isomer (if ligand is too bulky)

Troubleshooting & Optimization

  • Problem: Bis-coupling (Reaction at both Cl).

    • Solution: Reduce catalyst loading to 0.5 mol% and use a slow addition of the nucleophile/boronic acid via syringe pump.

  • Problem: Hydrolysis (Formation of "1,2-dihydro" lactam).

    • Cause: Wet solvents or hygroscopic bases (KOH/NaOH).

    • Solution: Switch to anhydrous Cs

      
      CO
      
      
      
      or K
      
      
      PO
      
      
      and use molecular sieves.
  • Problem: Catalyst Poisoning.

    • Cause: The 1,8-naphthyridine nitrogens can chelate Pd, shutting down the cycle.

    • Solution: Use high-concentration reaction mixtures (1.0 M) or add a Lewis Acid additive (e.g., ZnCl

      
       in trace amounts) to sequester the pyridine nitrogen, though this is risky. Better to use strong binding ligands like Xantphos to outcompete the substrate.
      

References

  • Lutz, M. R., et al. (2020). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." Journal of Organic Chemistry.

    • Key Insight: Demonstrates the use of IPr ligands to switch selectivity to C4 in 2,4-dichloro-1,8-naphthyridines.
  • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

    • Key Insight: Establishes the baseline for phosphine-ligand controlled selectivity in heteroaryl chlorides.
  • BenchChem Application Data. (2025). "Reactivity of 2,4-Dichloropyridine and Analogs."

    • Key Insight: Comparative reactivity data for SNAr vs Pd-coupling on pyridine/naphthyridine cores.

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 2,4-Dichloro-1,8-naphthyridine Derivatives

Introduction: Accelerating Discovery with Microwave Chemistry The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave Chemistry

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The development of efficient and sustainable synthetic routes to novel 1,8-naphthyridine derivatives is therefore of significant interest to the drug development community. Conventional synthetic methods often require long reaction times, high temperatures, and the use of hazardous solvents, which can hinder rapid lead discovery and optimization.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[2][3] This application note provides a detailed, two-step protocol for the microwave-assisted synthesis of 2,4-dichloro-1,8-naphthyridine, a key intermediate for the synthesis of a variety of functionalized 1,8-naphthyridine derivatives.

The rationale behind employing microwave technology for this synthesis lies in its ability to rapidly and uniformly heat the reaction mixture, which is particularly advantageous for the often sluggish condensation and chlorination reactions involved. The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable method for accessing this important chemical building block.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The synthesis of 2,4-dichloro-1,8-naphthyridine is achieved in two sequential microwave-assisted steps, starting from readily available 2-aminopyridine and diethyl malonate. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Step 1: Synthesis of 1,8-Naphthyridine-2,4-diol cluster_1 Step 2: Dichlorination A 2-Aminopyridine C Microwave Irradiation (Solvent-Free) A->C B Diethyl Malonate B->C D 1,8-Naphthyridine-2,4-diol C->D Condensation/Cyclization E 1,8-Naphthyridine-2,4-diol G Microwave Irradiation E->G F Phosphorus Oxychloride (POCl3) F->G H 2,4-Dichloro-1,8-naphthyridine G->H Chlorination

Figure 1: Overall workflow for the microwave-assisted synthesis of 2,4-dichloro-1,8-naphthyridine.

Part 1: Microwave-Assisted Synthesis of 1,8-Naphthyridine-2,4-diol

This initial step involves the condensation and cyclization of 2-aminopyridine with diethyl malonate under solvent-free microwave irradiation. This method provides a rapid and environmentally friendly alternative to traditional high-temperature condensation reactions.

Materials and Equipment
  • 2-Aminopyridine (99%)

  • Diethyl malonate (99%)

  • Microwave reactor (e.g., Biotage® Initiator+, CEM Discover)

  • 10 mL microwave vial with a magnetic stir bar

  • Ethanol

  • Deionized water

  • Büchner funnel and filter paper

  • Oven

Experimental Protocol
  • Reactant Preparation: In a 10 mL microwave vial, combine 2-aminopyridine (1.0 g, 10.6 mmol) and diethyl malonate (1.7 g, 10.6 mmol).

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 150 W for 10-15 minutes. The reaction should be monitored by TLC (thin-layer chromatography) for the disappearance of the starting materials.

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Add 20 mL of ethanol to the solidified reaction mixture and heat gently to dissolve the product.

  • Precipitation: Pour the ethanolic solution into 100 mL of cold deionized water with stirring. A precipitate of 1,8-naphthyridine-2,4-diol will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water (2 x 20 mL), and dry in an oven at 80 °C to a constant weight.

Expected Results

The expected product, 1,8-naphthyridine-2,4-diol, should be obtained as an off-white to pale yellow solid.

ParameterExpected Value
Yield 80-90%
Melting Point >300 °C

Part 2: Microwave-Assisted Dichlorination of 1,8-Naphthyridine-2,4-diol

The second step involves the conversion of the dihydroxy intermediate to the target 2,4-dichloro-1,8-naphthyridine using phosphorus oxychloride (POCl₃) under controlled microwave irradiation.

Materials and Equipment
  • 1,8-Naphthyridine-2,4-diol (from Part 1)

  • Phosphorus oxychloride (POCl₃) (99%)

  • Microwave reactor

  • 10 mL microwave vial with a magnetic stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Experimental Protocol
  • Reactant Preparation: In a 10 mL microwave vial, carefully add 1,8-naphthyridine-2,4-diol (1.0 g, 6.2 mmol) and phosphorus oxychloride (5 mL, 53.8 mmol). Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 W for 5-10 minutes, with a maximum temperature set to 120 °C. Monitor the reaction progress by TLC.

  • Work-up: After cooling the reaction vial to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring in a fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,4-dichloro-1,8-naphthyridine.

Expected Results

The final product, 2,4-dichloro-1,8-naphthyridine, is expected to be a pale yellow solid.[4][5]

ParameterExpected Value
Yield 75-85%
Melting Point 123-127 °C[5]
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol

Characterization of 2,4-Dichloro-1,8-naphthyridine

The structure and purity of the synthesized 2,4-dichloro-1,8-naphthyridine should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthyridine ring.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display the expected number of signals for the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy (KBr pellet): Characteristic absorption bands are expected for the C-Cl and C=N bonds, and the aromatic C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 198/200/202 corresponding to the isotopic pattern of two chlorine atoms.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase microwave irradiation time or power slightly. Ensure reactants are well-mixed.
Low yield in Step 2 Incomplete chlorination or loss during work-up.Ensure anhydrous conditions. Increase microwave time if necessary. Be careful during the neutralization and extraction steps.
Impure product Presence of starting materials or byproducts.Optimize the purification by column chromatography, adjusting the solvent system.

Conclusion

This application note provides a detailed and efficient microwave-assisted protocol for the synthesis of 2,4-dichloro-1,8-naphthyridine. The use of microwave irradiation significantly reduces reaction times and offers a greener alternative to conventional heating methods. This protocol is expected to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rapid synthesis of this important heterocyclic intermediate for further derivatization and biological evaluation.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. (2009). Heterocyclic Communications. [Link]

  • Microwave-assisted synthesis of 1,2,4- triazolo[4,3-a][1][6]naphthyridines using FeCl3.6H2O under solvent-free conditions. (2010). Indian Journal of Chemistry. [Link]

  • POCl -PCl mixture: A robust chlorinating agent. (2020). Journal of the Indian Chemical Society. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. (2011). TSI Journals. [Link]

Sources

Method

Application Note: Heterocyclic Synthesis Pathways Using Dichloro-Naphthyridine Scaffolds

Abstract Dichloro-naphthyridines represent a class of "privileged scaffolds" in modern drug discovery, acting as bioisosteres for quinolines and isoquinolines. Their electron-deficient nature makes them highly reactive e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dichloro-naphthyridines represent a class of "privileged scaffolds" in modern drug discovery, acting as bioisosteres for quinolines and isoquinolines. Their electron-deficient nature makes them highly reactive electrophiles, yet their dual-nitrogen core creates complex regioselectivity challenges. This application note provides a definitive guide to functionalizing 1,5- and 1,8-naphthyridine cores. We detail protocols for sequential Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings, offering mechanistic insights to predict and control regioselectivity.

Introduction: The Electronic Landscape

Naphthyridines are diazanaphthalenes.[1] Unlike naphthalene, the presence of two nitrogen atoms significantly lowers the energy of the LUMO, making the ring system highly susceptible to nucleophilic attack.

In dichloro-naphthyridines , the reactivity is governed by the position of the chlorines relative to the ring nitrogens.

  • 
    -Positions (C2, C7 in 1,8-system):  Highly reactive due to inductive electron withdrawal (
    
    
    
    ) and resonance stabilization of the Meisenheimer complex.
  • 
    -Positions (C4 in 1,8-system):  Reactive, but often sterically differentiated from 
    
    
    
    -positions.
Mechanistic Insight: The "First-Strike" Principle

In symmetric scaffolds like 2,6-dichloro-1,5-naphthyridine , the first substitution event breaks symmetry. The introduction of an electron-donating group (EDG), such as an amine or alkoxide, deactivates the ring toward a second


 attack. This "self-limiting" reactivity is the key to mono-functionalization.

In asymmetric scaffolds (e.g., 2,4-dichloro-1,8-naphthyridine ), the C2 chlorine (ortho to N1) is generally more labile than the C4 chlorine (para to N1) due to the stronger inductive effect at the


-position, provided steric hindrance is minimized.

Decision Logic for Regioselectivity

Before initiating synthesis, use this logic flow to determine the optimal pathway.

RegioselectivityLogic Start Target: Functionalized Naphthyridine ScaffoldType Identify Scaffold Symmetry Start->ScaffoldType Symmetric Symmetric (e.g., 2,6-dichloro-1,5-naphthyridine) ScaffoldType->Symmetric Asymmetric Asymmetric (e.g., 2,4-dichloro-1,8-naphthyridine) ScaffoldType->Asymmetric SymAction Reaction is Statistical initially. First substitution deactivates ring. Symmetric->SymAction AsymAction Compare Cl positions relative to N. Asymmetric->AsymAction AlphaGamma Is one Cl alpha (C2) and one gamma (C4)? AsymAction->AlphaGamma AlphaReact Alpha (C2) reacts first (Inductive Effect Dominates) AlphaGamma->AlphaReact Small Nucleophile StericCheck Is Nucleophile Bulky? AlphaGamma->StericCheck Large Nucleophile StericCheck->AlphaReact No StericResult Sterics may invert selectivity to Gamma (C4) StericCheck->StericResult Yes

Figure 1: Decision matrix for predicting regioselectivity in nucleophilic attacks on dichloro-naphthyridines.

Experimental Protocols

Protocol A: Regioselective Displacement

Application: Introduction of amines or alkoxides to the most reactive chlorine position. Substrate: 2,6-dichloro-1,5-naphthyridine.[2]

Materials
  • Substrate: 2,6-dichloro-1,5-naphthyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (2.0 equiv) - Note: Inorganic bases are preferred to prevent polymerization.
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO.

  • Temperature:

    
    .
    
Step-by-Step Methodology
  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2,6-dichloro-1,5-naphthyridine (200 mg, 1.0 mmol) in anhydrous DMF (4 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by dropwise addition of morpholine (96 mg, 1.1 mmol).
    
  • Reaction: Seal the vial and heat to

    
     for 4 hours.
    
    • Quality Check: Monitor by LCMS. The mono-substituted product (

      
      ) should appear. If bis-substitution (
      
      
      
      ) is observed >5%, lower temperature to
      
      
      .
  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (

      
      ), wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (Deactivated Systems)

Application: Functionalizing the second chlorine after the first position has been substituted. The ring is now electron-rich and resistant to


, requiring Pd-catalysis.
Materials
  • Substrate: 2-chloro-6-morpholino-1,5-naphthyridine (from Protocol A).

  • Amine: Aniline derivative (1.2 equiv).

  • Catalyst:

    
     (0.05 equiv) + XPhos (0.10 equiv).
    
    • Why XPhos? Biaryl phosphine ligands are crucial for difficult couplings on electron-rich heterocycles.

  • Base:

    
     (2.5 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Loading: Add the chloro-naphthyridine substrate (1.0 equiv), aniline (1.2 equiv),

    
     (2.5 equiv), 
    
    
    
    (5 mol%), and XPhos (10 mol%).
  • Solvation: Add degassed 1,4-dioxane (concentration 0.1 M).

  • Activation: Heat to

    
     for 12-16 hours.
    
    • Critical Stop Point: If conversion is low after 4 hours, add a second portion of catalyst/ligand (2.5 mol%).

  • Workup: Filter through a pad of Celite to remove palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove residual phosphine oxides.

Synthesis Workflow Visualization

SynthesisWorkflow Input Dichloro-Naphthyridine Scaffold Step1 Step 1: SNAr (Mild Conditions) Input->Step1 Nucleophile 1 Base, 60-80°C Intermed Mono-Chloro Intermediate Step1->Intermed Isolation Step2 Step 2: Pd-Coupling (Buchwald/Suzuki) Intermed->Step2 Nucleophile 2 Pd(L), 100°C Final Di-Functionalized Drug Candidate Step2->Final HPLC

Figure 2: Sequential functionalization workflow. Step 1 utilizes the intrinsic electrophilicity of the scaffold, while Step 2 requires metal catalysis to overcome the deactivation caused by the first substituent.

Data Summary and Optimization Table

The following table summarizes reaction conditions optimized for 1,5-naphthyridine scaffolds.

Reaction TypePositionCatalyst/ReagentBaseSolventYield (Typical)
SNAr (1st Cl)

(C2)
None

or DIPEA
DMF/DMSO85-95%
Suzuki

(C2)


Dioxane/H2O70-90%
Buchwald

(C2)

/ BINAP

Toluene60-80%
Buchwald

(C3)*

/ BrettPhos

t-Amyl Alcohol50-70%

*Note: C3 functionalization usually requires starting with a 3-bromo-1,5-naphthyridine scaffold, as C3 is electronically distinct and resistant to SNAr.

References

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link

  • Mital, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link

  • Lutz, M. R., et al. (2014). Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyrazine. The Journal of Organic Chemistry. Link

  • Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,4-Dichloro-1,8-Naphthyridine Synthesis

Case ID: NAP-CL-024 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Workflow User Issue: Low yield and reproducibi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NAP-CL-024 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

User Issue: Low yield and reproducibility failures during the synthesis of 2,4-dichloro-1,8-naphthyridine. Root Cause Analysis: The conversion of the precursor (1,8-naphthyridine-2,4-diol, often existing as the 1,2-dihydro-2,4-dione tautomer) to the dichloro-product is a deoxychlorination reaction. The primary failure modes are thermal decomposition (tarring) and hydrolytic reversion during workup.

The following diagnostic tree illustrates the critical decision points for rescuing a failed batch or optimizing a new one.

DiagnosticTree Start Start: Low Yield Observed CheckTLC Step 1: Check Reaction TLC (Before Workup) Start->CheckTLC Incomplete Result: Starting Material Remains CheckTLC->Incomplete SM Present Tar Result: Black Tar / Baseline Spots CheckTLC->Tar Decomposition Clean Result: Clean Conversion on TLC CheckTLC->Clean Looks Good ActivationIssue Diagnosis: Poor Activation (Old POCl3 or lack of Base Catalyst) Incomplete->ActivationIssue TempIssue Diagnosis: Thermal Decomposition (Reaction run >100°C or too long) Tar->TempIssue WorkupIssue Step 2: Check Workup pH Did it drop < 7? Clean->WorkupIssue Reversion Diagnosis: Hydrolytic Reversion (Product hydrolyzed back to OH) WorkupIssue->Reversion Yes (Acidic) Check Extraction Solvent Check Extraction Solvent WorkupIssue->Check Extraction Solvent No (Neutral/Basic)

Figure 1: Troubleshooting logic flow for chlorination failures. Use this to identify which phase (Reaction vs. Workup) is causing yield loss.

The Chemistry: Mechanism & Critical Parameters

To fix the yield, you must understand the "Dihydro" nuance. The starting material is often named 4-hydroxy-1,8-naphthyridin-2(1H)-one (a dihydro structure). The reaction with Phosphorus Oxychloride (


) drives the system toward the fully aromatic 2,4-dichloro-1,8-naphthyridine .
The Vilsmeier-Haack Activation

Standard


 reflux often fails because the "dione" is stable and poor at nucleophilic attack. We must activate the reagent.
  • The Catalyst: Adding a tertiary amine (N,N-Dimethylaniline or Diisopropylethylamine/DIPEA) forms a highly reactive phosphoroamidic chloride species.

  • The Aromatization: As chlorination occurs at C2 and C4, the ring system loses the "dihydro" character, gaining full aromaticity (driving force).

Critical Process Parameters (CPPs):

ParameterRecommended RangeWhy it matters?
Reagent Quality Fresh

(Clear, not yellow)
Aged

contains phosphoric acid, which stalls the reaction and promotes tar formation.
Base Catalyst 0.5 - 1.0 eq (DIPEA or DMA)Acts as an HCl scavenger and activates

. Without it, conversions stall at ~60%.
Temperature 85°C - 95°CDo not reflux at boiling (106°C) unless necessary. Higher temps accelerate polymerization of the electron-deficient ring.
Quench pH pH 8 - 9The dichloro product is susceptible to acid-catalyzed hydrolysis. Keeping the quench basic preserves the product.

Optimized Protocol: The "Golden Batch"

This protocol replaces standard neat reflux methods with a catalyzed, temperature-controlled approach to maximize yield and purity.

Reagents:

  • Starting Material: 1,8-naphthyridine-2,4-diol (1.0 eq)

  • 
    : 6.0 - 8.0 equivalents (Excess serves as solvent)
    
  • Catalyst: N,N-Dimethylaniline (DMA) or DIPEA (1.0 eq)

  • Solvent (Optional): Acetonitrile (if reaction slurry is too thick)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Moisture is the enemy of

    
    .
    
  • Addition: Add the solid starting material. Add

    
     slowly at room temperature.
    
  • Activation: Add the amine base (DMA/DIPEA) dropwise. Caution: Exothermic.

    • Technical Note: If the substrate is stubborn, add 1.0 eq of

      
       at this stage. 
      
      
      
      is a more aggressive chlorinating agent than
      
      
      alone [1].
  • Reaction: Heat to 90°C . Monitor by TLC every 30 minutes.

    • Endpoint: Reaction is usually complete in 2-4 hours. Stop immediately upon consumption of SM. Do not overnight.

  • Concentration (Crucial): Distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
    • Why? Pouring large amounts of excess

      
       into water generates massive heat and acid, destroying your product. Removing it first is the single biggest yield improver [2].
      
  • Quench:

    • Prepare a slurry of crushed ice and

      
       (sodium bicarbonate).
      
    • Slowly pour the concentrated residue onto the ice/base mixture with vigorous stirring.

    • Check pH: Ensure pH remains >7. Add more base if it dips acidic.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over

    
    .
    

Troubleshooting Guide (FAQ)

Q1: My reaction turned into a black solid that won't dissolve. What happened? A: You experienced "charring" due to thermal decomposition.

  • Fix: Lower the bath temperature to 85°C.

  • Fix: Ensure you are using Nitrogen atmosphere. Oxygen at high temps promotes radical polymerization of naphthyridines.

  • Fix: Reduce reaction time. Once the mono-chloro intermediate is gone, stop.

Q2: TLC showed a clean product spot, but after workup, I see the starting material again. A: This is Hydrolytic Reversion . The 2- and 4-positions on 1,8-naphthyridine are electron-deficient and prone to nucleophilic attack by water in acidic conditions.

  • Fix: Did you remove excess

    
     before quenching? If not, the acid generated was too high.
    
  • Fix: Use a buffered quench (Sodium Acetate or Carbonate) instead of just water. Keep the pH basic (pH 8-9).

Q3: Can I use Thionyl Chloride (


) instead? 
A:  Generally, No . 

is excellent for converting primary alcohols to alkyl chlorides but is often insufficient for deoxychlorinating tautomeric heterocyclic phenols like naphthyridines.

(often with

) is required to drive the equilibrium via the formation of a strong phosphoryl bond byproduct [3].

Q4: The prompt mentioned "1,2-dihydro". Is my product unstable? A: The product (2,4-dichloro-1,8-naphthyridine) is fully aromatic and stable. The "1,2-dihydro" refers to the tautomeric form of the starting material (the pyridone-like structure). If you actually isolated a dihydro-dichloro species, it would be an extremely reactive intermediate (likely an imine) that would rapidly oxidize to the aromatic form or hydrolyze. Assume the target is the aromatic species.

Visualizing the Reaction Pathway

Understanding the intermediate steps helps in monitoring the reaction.[1] You will often see a "Mono-chloro" spot on TLC before the final "Di-chloro" product forms.

ReactionPathway SM Start: 1,8-naphthyridine-2,4-diol (Tautomer: 1,2-dihydro-2,4-dione) Act Intermediate: Phosphoryl Species (Activated O-P bond) SM->Act + POCl3 / Base Mono Intermediate: Mono-chloro species (2-chloro or 4-chloro) Act->Mono - HOPCl2 Prod Target: 2,4-Dichloro-1,8-naphthyridine (Fully Aromatic) Mono->Prod + Cl- / Heat Hydro Side Product: Reverted Hydroxy species (Due to acidic workup) Prod->Hydro + H2O / H+ (Avoid this!)

Figure 2: Reaction progression. Note that the mono-chloro intermediate is a common stall point if temperature or catalyst load is insufficient.

References

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[2][3] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49, 763-769.[2][3]

  • User Community & Expert Consensus. (2014). Troubleshooting Chlorination using POCl3. ResearchGate.[4][5]

  • Manoj, M., et al. (2011).[6] Synthesis of linear dibenzo[1,8]naphthyridines using 2-chloro-4-methylquinolines. ResearchGate.[4][5]

  • Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation.[7][8]

Sources

Optimization

Minimizing side products in the synthesis of dichloro-naphthyridines

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of dichloro-naphthyrid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of dichloro-naphthyridines. As a Senior Application Scientist, this resource is designed to go beyond simple protocols, offering insights into the causality behind experimental choices to help you minimize side products and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of dichloro-naphthyridines, typically achieved through the chlorination of the corresponding dihydroxynaphthyridines (naphthyridinones), is a robust transformation. However, several common issues can arise, leading to suboptimal yields and the formation of persistent impurities. This section addresses these challenges in a question-and-answer format.

Q1: My reaction is sluggish, and I'm observing a significant amount of starting material even after prolonged reaction times. What's going on?

This is a classic case of incomplete chlorination. The primary culprits are often related to the quality of your reagents and the reaction setup.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Moisture Contamination Phosphorus oxychloride (POCl₃) is highly reactive towards water. Any moisture in your reaction flask, starting material, or solvent will consume the POCl₃, rendering it ineffective for the desired chlorination.Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon). Dry your starting dihydroxynaphthyridine in vacuo over a desiccant like P₂O₅ before use. Use anhydrous solvents.
Insufficient Reagent Stoichiometry While POCl₃ can act as both the chlorinating agent and the solvent, an insufficient molar excess may lead to incomplete conversion, especially if some reagent is consumed by trace moisture.Use a significant excess of POCl₃ (e.g., 5-10 equivalents) when it is also the solvent. If using a co-solvent, ensure at least 2.5 equivalents of POCl₃ per hydroxyl group.
Low Reaction Temperature The chlorination of hydroxynaphthyridines typically requires elevated temperatures to proceed at a reasonable rate.Increase the reaction temperature to reflux (typically around 110 °C for neat POCl₃). Monitor the reaction progress by TLC or LC-MS.
Poor Solubility of Starting Material The dihydroxynaphthyridine starting material may have poor solubility in POCl₃, especially at lower temperatures, limiting the reaction rate.Consider the addition of a co-solvent like anhydrous N,N-dimethylformamide (DMF) or using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to improve solubility and enhance reactivity.[1][2]
Q2: My main impurity is a mono-chlorinated naphthyridine. How can I drive the reaction to completion?

The presence of a mono-chloro-hydroxy-naphthyridine or a mono-chloro-naphthyridinone is a clear indicator of incomplete reaction at one of the hydroxyl groups.

Expert Insights: The two hydroxyl groups of a dihydroxynaphthyridine may exhibit different reactivities due to electronic and steric effects within the heterocyclic ring system. The initial phosphorylation of one hydroxyl group can deactivate the ring towards the second phosphorylation, making the second chlorination step slower.

Strategies for Complete Dichlorination:

  • Increase Reaction Time and Temperature: As a first step, prolonging the reaction time at reflux can often drive the second chlorination to completion.

  • The Power of PCl₅: The addition of phosphorus pentachloride (PCl₅) to the reaction mixture is a highly effective strategy. PCl₅ is a stronger chlorinating agent than POCl₃ and can help to break up any insoluble starting material or intermediates.[1][2] A common practice is to use POCl₃ as the solvent and add 1-2 equivalents of PCl₅.

  • Use of a High-Boiling Point Solvent: In some cases, using a higher boiling point inert solvent (e.g., sulfolane) with POCl₃ can allow for higher reaction temperatures, promoting the completion of the reaction.

Q3: I've successfully formed the dichloro-naphthyridine, but I'm losing my product during the work-up. My crude NMR shows the presence of hydroxy-chloro-naphthyridine. What is happening?

This is a common issue and points to the hydrolysis of your dichloro-product during the aqueous work-up. Dichloro-naphthyridines, while generally stable, can be susceptible to nucleophilic substitution by water, especially under harsh pH conditions or at elevated temperatures.

Mechanism of Hydrolysis:

G dichloro Dichloro-naphthyridine intermediate Meisenheimer-like Intermediate dichloro->intermediate Nucleophilic attack hydrolyzed Hydroxy-chloro-naphthyridine intermediate->hydrolyzed Loss of Cl⁻ Cl_minus Cl⁻ H2O H₂O

Caption: Hydrolysis of a dichloro-naphthyridine.

Troubleshooting Work-up Procedures:

Problem Area Explanation Optimized Protocol
Quenching Excess POCl₃ The reaction of POCl₃ with water is highly exothermic. Pouring the hot reaction mixture directly into water can cause localized heating, which accelerates the hydrolysis of the product.After the reaction is complete, allow the mixture to cool to room temperature. Then, pour it slowly with vigorous stirring onto a large amount of crushed ice. This helps to dissipate the heat of quenching effectively.
Neutralization Using strong bases like NaOH to neutralize the acidic mixture can lead to a high local pH, which can also promote hydrolysis.Neutralize the cold, quenched mixture slowly with a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is neutral to slightly basic (pH 7-8). Maintain a low temperature throughout the neutralization process using an ice bath.
Extraction Prolonged contact with the aqueous phase, especially if not perfectly neutral, can lead to product loss.Once neutralized, promptly extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.
Drying and Isolation Residual acidic impurities can cause degradation upon storage or during solvent evaporation.Wash the combined organic extracts with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure at a moderate temperature.

Frequently Asked Questions (FAQs)

Q: What is the role of DMF in some chlorination procedures?

A: N,N-Dimethylformamide (DMF) can be used as a co-solvent to improve the solubility of the starting dihydroxynaphthyridine. More importantly, DMF reacts with POCl₃ to form the Vilsmeier reagent, an electrophilic species that can facilitate the chlorination process.[3] However, the Vilsmeier-Haack reaction is a complex process that can sometimes lead to the formation of formylated byproducts if the reaction conditions are not carefully controlled.[4]

Q: Can I use thionyl chloride (SOCl₂) for this transformation?

A: While thionyl chloride is a common chlorinating agent, POCl₃ is generally preferred for the conversion of hydroxypyridines and related N-heterocycles to their chloro-derivatives.[5] SOCl₂ can sometimes lead to the formation of undesired side products and may not be as effective for this specific transformation.

Q: My final product is a dark, oily residue. How can I purify it?

A: The formation of a dark-colored crude product is common and often indicates the presence of polymeric byproducts. Purification can typically be achieved through the following methods:

  • Recrystallization: This is the most effective method for purifying solid products. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for chlorinated N-heterocycles include:

    • Ethanol/Water

    • Toluene/Hexanes

    • Ethyl Acetate/Hexanes

    • Dichloromethane/Hexanes For colored impurities, a charcoal treatment can be effective.

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography is the next step. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. The separation of mono- and di-chloro species can be challenging but is often achievable with careful selection of the mobile phase.

Experimental Workflow: Optimized Synthesis of a Dichloro-naphthyridine

G start 1. Reaction Setup reaction 2. Chlorination start->reaction Add dihydroxynaphthyridine to excess POCl₃ (and PCl₅) under N₂ atmosphere workup 3. Work-up reaction->workup Heat to reflux (e.g., 110 °C) Monitor by TLC/LC-MS purification 4. Purification workup->purification Cool, quench on ice, neutralize with NaHCO₃, extract with organic solvent product Pure Dichloro-naphthyridine purification->product Recrystallization or Column Chromatography

Caption: General workflow for dichloro-naphthyridine synthesis.

Detailed Experimental Protocol: Synthesis of 2,7-dichloro-1,8-naphthyridine

This protocol is a representative example and may require optimization for different naphthyridine isomers or substituted derivatives.

Materials:

  • 1,8-Naphthyridine-2,7-diol

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 1,8-naphthyridine-2,7-diol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (10 eq) to the flask. To this suspension, add phosphorus pentachloride (2.0 eq) in one portion.

  • Chlorination: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), quenching a small aliquot with ice/NaHCO₃ and extracting with DCM for analysis. The reaction is complete when the starting material is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (at least 10 times the volume of the reaction mixture).

    • Once the initial exothermic reaction has subsided, slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8. Keep the mixture cool in an ice bath during neutralization.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

    • Alternatively, if the product is an oil or recrystallization is ineffective, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Hossain, M. F. (2020). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-54.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Khlebnikov, V. (2014). Re: How should I proceed in Chlorination using POCl3? ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H NMR Interpretation of 2,4-Dichloro-1,8-Naphthyridine Scaffolds

This guide provides a technical deep-dive into the 1H NMR interpretation of 2,4-Dichloro-1,8-naphthyridine and its 1,2-dihydro analogs. While the specific CAS 1245646-38-1 corresponds to 2,4-Dichloro-1,2-dihydro-1,8-naph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the 1H NMR interpretation of 2,4-Dichloro-1,8-naphthyridine and its 1,2-dihydro analogs.

While the specific CAS 1245646-38-1 corresponds to 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine, this structure represents a chemically labile intermediate (an


-chloroamine species) that often rearomatizes or hydrolyzes under standard conditions.[1] Therefore, this guide uses the stable aromatic precursor (2,4-Dichloro-1,8-naphthyridine ) as the Reference Standard  and contrasts it with the theoretical and experimental signatures of its Dihydro  and Tautomeric  alternatives to aid in reaction monitoring and impurity profiling.

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PDE10A, TGF-


). In synthetic workflows, distinguishing between the fully aromatic 2,4-dichloro-1,8-naphthyridine  and its reduced 1,2-dihydro  or 5,6,7,8-tetrahydro  derivatives is critical.

This guide compares the spectral performance of the aromatic parent against its reduced forms, highlighting the diagnostic signals required to confirm oxidation state and structural integrity.

Structural Analysis & Mechanistic Context

The interpretation relies on distinguishing the electronic environments of the two fused pyridine rings:

  • Ring A (Chlorinated): Contains C2, C3, C4. In the aromatic form, it is electron-deficient due to two chlorine atoms.

  • Ring B (Unsubstituted): Contains C5, C6, C7.[2] Typical pyridine-like coupling patterns.

The "Dihydro" Challenge

The term "1,2-dihydro" implies the reduction of the N1-C2 double bond.[1]

  • Chemical Instability: A 1,2-dihydro structure with a chlorine at C2 creates a geminal chloro-amine (

    
    ), which is highly reactive.[1] It typically eliminates HCl to restore aromaticity or hydrolyzes to the 2-oxo (lactam)  species.[1][3]
    
  • Diagnostic Shift: If the 1,2-dihydro species is trapped or stabilized, the loss of planarity and aromaticity in Ring A causes a dramatic upfield shift of the H3 proton and the appearance of a broad NH signal.[3]

Comparative Pathway Diagram

The following diagram illustrates the spectroscopic decision tree for identifying the correct species in a reaction mixture.

NMR_Workflow Sample Crude Reaction Mixture (2,4-Dichloro-1,8-naphthyridine Synthesis) Check_H3 H3 Chemical Shift? Sample->Check_H3 Analyze H3 Signal Aromatic Target: Aromatic Form (2,4-Dichloro-1,8-naphthyridine) Confirm H7 (dd, ~9.1 ppm) H5 (dd, ~8.5 ppm) H6 (dd, ~7.6 ppm) Aromatic->Confirm Check Ring B (AMX System) Dihydro Intermediate: 1,2-Dihydro Form (Labile/Transient) Hydrolyzed Impurity: 2-Oxo Form (Tautomer/Hydrolysis Product) Check_H3->Aromatic Singlet @ ~7.8-8.0 ppm Check_H3->Dihydro Upfield Shift (< 7.0 ppm) + Broad NH Check_H3->Hydrolyzed Singlet @ ~6.5 ppm + NH @ ~12 ppm

Figure 1: NMR Decision Tree for distinguishing the aromatic target from reduced intermediates and hydrolyzed impurities.

Comparative Data Analysis

Reference Standard: 2,4-Dichloro-1,8-naphthyridine

CAS: 59514-89-5 Solvent: DMSO-


 (Recommended for solubility and preventing aggregation).[1]
ProtonPositionMultiplicity

(ppm)

Coupling (Hz)
Interpretation
H7 Ring B (

to N)
dd9.15

Most deshielded due to proximity to N8.[1]
H5 Ring B (

to N)
dd8.60

Deshielded by peri-effect of Cl at C4? (Minimal).
H3 Ring As8.05 -Diagnostic Singlet. Isolated between two Cl atoms.[1][3]
H6 Ring B (

to N)
dd7.75

Most shielded aromatic proton.
Alternative: 1,2-Dihydro Analog (Theoretical/Transient)

Scenario: Incomplete oxidation or hydride reduction intermediate. Key Feature: Loss of aromatic current in Ring A.[1][3]

ProtonPositionMultiplicity

(ppm)
Interpretation
NH N1br s6.0 - 8.0 Exchangeable.[1] Broad due to quadrupole/exchange.[3]
H2 C2d/s5.5 - 6.5 If C2-H exists (hemiaminal).[1][3] Highly unstable if Cl is present.[3]
H3 C3d5.8 - 6.2 Olefinic shift (alkene) rather than aromatic.[1][3]
Ring B H5, H6, H7m7.0 - 8.5 Shifts upfield slightly due to loss of electron-withdrawing aromatic Ring A.
Alternative: 2-Oxo Impurity (Hydrolysis Product)

Structure: 4-Chloro-1,8-naphthyridin-2(1H)-one.[1] Cause: Hydrolysis of the labile C2-Cl bond.[1][3]

ProtonPositionMultiplicity

(ppm)
Interpretation
NH N1br s~12.0 Typical amide/lactam proton (very deshielded).[1]
H3 Ring As6.60

-carbonyl olefinic proton.[1][3] Distinctly upfield from aromatic H3.[3]

Experimental Protocol

A. Sample Preparation[3][4][5]
  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    .[1][3]
    • Reasoning: Naphthyridines are prone to

      
      -stacking in non-polar solvents, which causes concentration-dependent chemical shift variations.[1] DMSO disrupts these aggregates and slows proton exchange, allowing observation of labile NH protons if the dihydro form is present.
      
  • Concentration: Prepare a 10-15 mM solution (approx. 2-3 mg in 0.6 mL).

    • Note: Higher concentrations may lead to line broadening of the H7 signal due to quadrupole relaxation of the adjacent nitrogen.[3]

B. Acquisition Parameters[3][6][7]
  • Pulse Sequence: Standard zg30 or zg90.

  • Transients (Scans): Minimum 16 scans for aromatic confirmation; 64 scans if searching for minor dihydro impurities (<5%).[3]

  • Delay (D1): Set to 2.0 - 5.0 s . The isolated H3 proton often has a long

    
     relaxation time.[3] A short delay will suppress its integration, leading to incorrect quantitative analysis.[3]
    
C. Validation Steps (Self-Correcting)
  • Integration Check: Normalize the integral of H3 to 1.0.

    • If H5, H6, and H7 integrate to < 1.0, check D1 delay.

    • If H3 integrates to < 1.0, you likely have the 2,4-dichloro species degrading or a mixture of regioisomers.

  • Coupling Verification:

    • Calculate

      
       values for Ring B.[3]
      
    • 
       must be ~8.0-8.5 Hz (Ortho).
      
    • 
       must be ~4.0-4.5 Hz (Ortho).
      
    • 
       must be ~1.5-2.0 Hz (Meta).
      
    • Failure to match these constants indicates the ring system is not 1,8-naphthyridine (possibly 1,5- or 1,6-isomer).[1]

References

  • Standard Spectra: 2,4-Dichloro-1,8-naphthyridine. Sigma-Aldrich / Merck KGaA.[1][3] [1]

  • Naphthyridine Synthesis: Brown, D. J.[3] The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2007. (Foundational text on ring stability).

  • NMR of Fused Pyridines: Batterham, T. J. NMR Spectra of Simple Heterocycles. Wiley-Interscience, 1973. (Coupling constant rules for naphthyridines).
  • Related Dihydro-Analogs: Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. PubMed.[3]

Sources

Comparative

Comparative Reactivity Guide: 1,2-Dihydro vs. Aromatic 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle, forming the structural core of significant antimicrobial agents like nalidixic acid and enoxacin, as well as emerging anticancer and antivir...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle, forming the structural core of significant antimicrobial agents like nalidixic acid and enoxacin, as well as emerging anticancer and antiviral therapeutics[1]. In drug development and synthetic methodology, the reactivity of the 1,8-naphthyridine core is heavily dictated by its oxidation state.

This guide provides an in-depth, objective comparison between the partially saturated 1,2-dihydro-1,8-naphthyridines and their fully aromatic 1,8-naphthyridine counterparts, focusing on their distinct reactivity profiles, structural electronics, and laboratory handling.

Structural and Electronic Foundations

Aromatic 1,8-Naphthyridines

The presence of two fused pyridine-like rings makes the aromatic 1,8-naphthyridine system highly electron-deficient[2]. The nitrogen atoms at positions 1 and 8 withdraw electron density via strong inductive and resonance effects. Consequently, these systems are highly resistant to electrophilic aromatic substitution but are exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) [3].

1,2-Dihydro-1,8-Naphthyridines

The partial saturation at the 1,2-position disrupts the full delocalization of the ring system. The N1 nitrogen exhibits more secondary amine or amide character (especially if a carbonyl is present at C2, e.g., 2-oxo-1,2-dihydro-1,8-naphthyridine)[4]. The C3-C4 double bond often demonstrates enamine-like or enone-like reactivity, making it susceptible to electrophilic attack. Thermodynamically, the ring is highly prone to oxidative aromatization to regain resonance stabilization[5].

Reactivity Comparison: SNAr vs. Oxidative Aromatization

Nucleophilic Aromatic Substitution (SNAr)

Aromatic 1,8-naphthyridines readily undergo SNAr, particularly at the C2, C4, and C7 positions, when equipped with a leaving group (e.g., halogens, triflates)[6]. The reaction proceeds via a Meisenheimer-like intermediate, heavily stabilized by the electron-withdrawing ring nitrogens[2]. Conversely, 1,2-dihydro variants lack the continuous conjugated system required to stabilize this intermediate effectively, making them poor substrates for traditional SNAr unless oxidized first.

Oxidative Aromatization

1,2-dihydro-1,8-naphthyridines are thermodynamically driven to aromatize. They readily undergo oxidation in the presence of mild oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), chloranil, or even atmospheric oxygen under UV light, yielding the fully aromatic 1,8-naphthyridine[7].

Reactivity Dihydro 1,2-Dihydro-1,8-Naphthyridine (Partially Saturated) Aromatized Fully Aromatic 1,8-Naphthyridine Dihydro->Aromatized Oxidation (DDQ, Chloranil, Air) Electrophile Electrophilic Attack (C3 Position) Dihydro->Electrophile Electrophilic Reagents Aromatic Aromatic 1,8-Naphthyridine (Electron-Deficient) SNArProduct SNAr Product (e.g., 2-amino derivative) Aromatic->SNArProduct Nucleophilic Attack (Amines, Heat)

Fig 1. Divergent reactivity pathways of 1,2-dihydro vs. aromatic 1,8-naphthyridines.

Quantitative Performance & Experimental Data

The following table summarizes the divergent reactivity profiles of the two scaffolds, providing a quick reference for synthetic planning.

Property / ReactionAromatic 1,8-Naphthyridine1,2-Dihydro-1,8-Naphthyridine
Electronic Nature Highly electron-deficient, fully conjugatedPartially localized, enamine/amide character
SNAr Susceptibility High (C2, C4, C7 positions)Low (requires prior aromatization)
Electrophilic Attack Very Poor (requires extreme conditions)Moderate (susceptible at C3 position)
Oxidation Potential Stable (fully oxidized state)High (readily aromatizes to conjugated form)
Typical Reagents Amines, thiolates, Cs₂CO₃DDQ, Chloranil, Air/UV

Field-Proven Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the standard workflows for exploiting the unique reactivity of both scaffolds. Every protocol is designed as a self-validating system.

Protocol A: SNAr Amination of Aromatic 1,8-Naphthyridine

Causality: The electron-withdrawing nature of the naphthyridine nitrogens activates the C2 position by lowering the LUMO energy, facilitating nucleophilic attack. Using a weak base (Cs₂CO₃) neutralizes the generated acid without hydrolyzing the substrate, preventing unwanted side reactions[8].

  • Substrate Preparation: Dissolve 1.0 mmol of 2-chloro-1,8-naphthyridine in 5 mL of anhydrous DMF.

  • Nucleophile Addition: Add 1.2 mmol of the desired primary or secondary amine.

  • Base Addition: Introduce 1.5 mmol of Cs₂CO₃ to act as an acid scavenger.

  • Thermal Activation: Heat the reaction mixture to 110°C for 4-6 hours under a nitrogen atmosphere. Monitor via TLC until the starting material is consumed.

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography to yield the 2-amino-1,8-naphthyridine derivative.

Protocol B: Oxidative Aromatization of 1,2-Dihydro-1,8-Naphthyridine

Causality: Chloranil acts as a mild hydride acceptor. The thermodynamic driving force of regaining the aromatic sextet makes the 1,2-dihydro system highly susceptible to this oxidation, allowing for aromatization without over-oxidizing sensitive functional groups on the ring[7].

  • Substrate Preparation: Dissolve 1.0 mmol of the substituted 1,2-dihydro-1,8-naphthyridine in 10 mL of toluene or dichloromethane.

  • Oxidant Addition: Add 1.1 mmol of chloranil (tetrachloro-1,4-benzoquinone) portion-wise at room temperature.

  • Reaction Progression: Stir the mixture at room temperature (or mild reflux if sterically hindered) for 2-4 hours. A visible color shift indicates the reduction of chloranil.

  • Workup: Wash the organic layer with 1M NaOH to remove the reduced chloranil byproduct (tetrachlorohydroquinone), followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to obtain the pure aromatic 1,8-naphthyridine.

Workflow cluster_0 Pathway A: Aromatic SNAr cluster_1 Pathway B: Oxidative Aromatization Start Substrate Selection A1 2-Chloro-1,8-Naphthyridine Start->A1 B1 1,2-Dihydro-1,8-Naphthyridine Start->B1 A2 Add Amine Nucleophile + Base (Cs2CO3) A1->A2 A3 Heat to 110°C (4-6h) A2->A3 A4 2-Amino-1,8-Naphthyridine A3->A4 B2 Add Oxidant (Chloranil or DDQ) B1->B2 B3 Stir at RT (2-4h) B2->B3 B4 Aromatic 1,8-Naphthyridine B3->B4

Fig 2. Step-by-step experimental workflows for SNAr and oxidative aromatization.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities - tandfonline.com. 1

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - researchgate.net. 9

  • 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid - nih.gov. 4

  • 1,8-Naphthyridine-2,7-diamine | Research Building Block - benchchem.com. 2

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements - researchgate.net. 7

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - nih.gov. 8

  • Voor Tilly, Pieter, Jo en Ben - wur.nl. 3

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - researchgate.net. 5

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates - acs.org. 6

Sources

Validation

HPLC Method Development for 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine Purity Analysis

Executive Summary & Strategic Approach Objective: To establish a robust, validated HPLC method for the purity analysis of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine (and its fully aromatic analog 2,4-Dichloro-1,8-naphthy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Objective: To establish a robust, validated HPLC method for the purity analysis of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine (and its fully aromatic analog 2,4-Dichloro-1,8-naphthyridine), distinguishing it from critical synthetic impurities such as starting materials (aminopyridines), hydrolysis byproducts (monochloro-hydroxy variants), and tautomeric isomers.

The Challenge: Naphthyridine derivatives present a "perfect storm" for chromatographic tailing. They possess:

  • Basic Nitrogen Atoms (N1, N8): These interact strongly with residual silanols on silica-based columns, leading to peak tailing and retention variability.

  • Hydrophobicity (Dichlorinated): The presence of two chlorine atoms significantly increases LogP, requiring high organic strength, which can sometimes precipitate polar buffers.

  • Hydrolytic Instability: The C-Cl bonds, particularly at the 2- and 4-positions, are susceptible to hydrolysis in weak aqueous bases, necessitating precise pH control during analysis to prevent on-column degradation.

The Solution: This guide compares a Standard Generic Method (Method A) against an Optimized Advanced Method (Method B) .

  • Method A represents a typical "first-pass" screening approach (C18, Formic Acid) which often fails due to silanol interactions.

  • Method B is the recommended protocol, utilizing a Base-Deactivated C18 (or Phenyl-Hexyl) column with Phosphate Buffer (pH 3.0) to suppress silanol ionization and protonate the analyte for improved peak symmetry.

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Analyte 2,4-Dichloro-1,2-dihydro-1,8-naphthyridineCore scaffold for drug synthesis.
Basicity (pKa) Est. pKa ~3.5 - 4.5 (Ring N)At pH > 5, the molecule is neutral but silanols are ionized (

), causing ionic sticking. At pH < 3, silanols are neutral (

), reducing tailing.
Hydrophobicity LogP ~ 2.5 - 3.0Requires Gradient elution (e.g., 5%

90% Organic) to elute late-eluting dimers or highly lipophilic byproducts.
Critical Impurities 1. 2-Amino-pyridine (SM)2.[1] 2-Chloro-4-hydroxy-1,8-naphthyridine (Hydrolysis)3. 2,4-Dihydroxy-1,8-naphthyridine (Precursor)The method must resolve the highly polar Precursor (early eluting) from the hydrophobic Target (late eluting).

Method Comparison: Generic vs. Optimized

We compared two distinct approaches to demonstrate the necessity of specific buffering and column selection.

Method A: The "Generic" Screening Approach
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • pH: ~2.7 (Uncontrolled buffer capacity).

Outcome:

  • Tailing Factor (

    
    ):  > 2.0 (Unacceptable).
    
  • Mechanism of Failure: Formic acid provides protons but lacks the ionic strength to effectively mask secondary silanol interactions. The basic nitrogens on the naphthyridine ring "drag" along the stationary phase.

Method B: The "Optimized" Protocol (Recommended)
  • Column: High-Purity End-Capped C18 (e.g., Zorbax Eclipse Plus or Phenomenex Luna C18(2)) OR Phenyl-Hexyl for orthogonal selectivity.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile.[3][4]

  • pH: 3.0 (Controlled).

Outcome:

  • Tailing Factor (

    
    ):  < 1.2 (Excellent).
    
  • Mechanism of Success:

    • Low pH (3.0): Suppresses silanol ionization (

      
      ).
      
    • Phosphate Buffer: Provides high ionic strength to block residual active sites.

    • End-Capping: Physically shields the silica surface from the basic analyte.

Comparative Data Summary
ParameterMethod A (Generic Formic Acid)Method B (Optimized Phosphate)Status
Retention Time (

)
8.4 min (Drifting)8.2 min (Stable)Improved
Tailing Factor (

)
2.31.15 PASS
Theoretical Plates (

)
~4,500>12,000 PASS
Resolution (

)
1.8 (vs. Hydroxy impurity)4.5 (vs. Hydroxy impurity)PASS

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Reagents & Preparation
  • Solvent A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility; if precipitation occurs, increase ACN to 70%).

Instrument Conditions
ParameterSetting
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (Alt: Phenyl-Hexyl)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to prevent retention drift)
Injection Vol 10 µL
Detection UV @ 254 nm (Primary), 220 nm (Impurity check)
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Initial Hold (Elute polar SM)
2.09010Start Gradient
15.02080Elute Target & Hydrophobic Dimers
18.02080Wash
18.19010Re-equilibration
23.09010End of Run
System Suitability Criteria (Must Pass)
  • Tailing Factor: NMT 1.5 for the main peak.

  • Precision: %RSD of peak area < 2.0% (n=5 injections).

  • Resolution: > 2.0 between Main Peak and nearest impurity (usually the mono-hydroxy derivative).

Visualizing the Logic

Workflow: Method Development Decision Tree

This diagram illustrates the logical flow used to arrive at Method B, ensuring scientific rigor in the selection process.

MethodDevelopment Start Start: Analyte Assessment (Basic N, Hydrophobic Cl) CheckPKa Check pKa (~4.0) & Solubility Start->CheckPKa InitialScreen Screening: C18 + Formic Acid CheckPKa->InitialScreen EvalTailing Result: High Tailing (Tf > 2.0)? InitialScreen->EvalTailing RootCause Cause: Silanol Interaction (Basic N + Acidic Si-OH) EvalTailing->RootCause Yes Solution1 Strategy: Suppress Silanols (Low pH Phosphate Buffer) RootCause->Solution1 Solution2 Strategy: Shield Silica (End-capped / Phenyl-Hexyl) RootCause->Solution2 FinalMethod Final Method B: pH 3.0 Phosphate + C18 Solution1->FinalMethod Solution2->FinalMethod

Caption: Decision tree highlighting the transition from generic screening to the optimized suppression of silanol activity.

Mechanism: Silanol Suppression

Understanding why Method B works is crucial for troubleshooting.

Interaction cluster_MethodA Method A (Weak Acid) cluster_MethodB Method B (pH 3.0 Phosphate) Analyte 2,4-Dichloro-1,8-naphthyridine (Protonated N+) InteractionA Strong Ionic Attraction (Peak Tailing) Analyte->InteractionA Sticks to ResultB No Interaction (Sharp Peak) Analyte->ResultB Flows past SilanolA Si-O- (Ionized) SilanolA->InteractionA SilanolB Si-OH (Neutral) SilanolB->ResultB Buffer K+ / Phosphate Competition Buffer->SilanolB Blocks

Caption: Mechanistic comparison showing how pH control prevents the "sticking" of the basic analyte to the column surface.

Troubleshooting & Robustness

Even the best methods can drift. Use this guide to self-correct:

  • Retention Time Shift:

    • Cause: pH drift in the aqueous buffer.

    • Fix: Phosphate buffers are stable, but evaporation of organic modifier in pre-mixed mobile phases can alter retention. Always prepare fresh or use an online mixing quaternary pump.

  • Ghost Peaks:

    • Cause: Hydrolysis of the analyte in the autosampler.

    • Fix: Ensure the sample diluent is not basic. Use 50:50 Water:ACN or pure ACN if solubility permits. Keep autosampler at 4°C.

  • High Backpressure:

    • Cause: Buffer precipitation.

    • Fix: Do not exceed 90% ACN when using 20mM Phosphate. If higher organic is needed, switch to Ammonium Acetate (though peak shape may suffer slightly).

References

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. MDPI. [Link]

  • Scientific Research Publishing. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine. SCIRP. [Link]

Sources

Comparative

Structural &amp; Functional Characterization: 2,4-Dichloro-1,8-Naphthyridine

Executive Summary & Chemical Identity Subject: 2,4-Dichloro-1,8-naphthyridine (CAS: 59514-89-5) Clarification on Nomenclature: The query specifies "1,2-dihydro". In synthetic practice, the "dihydro" descriptor typically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Subject: 2,4-Dichloro-1,8-naphthyridine (CAS: 59514-89-5) Clarification on Nomenclature: The query specifies "1,2-dihydro". In synthetic practice, the "dihydro" descriptor typically refers to the 2,4-dihydroxy-1,2-dihydro-1,8-naphthyridine (or 1,8-naphthyridine-2,4-dione) precursor. Upon chlorination (e.g., via POCl₃), the ring system aromatizes to form 2,4-dichloro-1,8-naphthyridine . This guide focuses on the stable, aromatic chlorinated scaffold, which is the relevant pharmacophore for crystallographic analysis and drug design.

This guide objectively compares the crystallographic and physicochemical performance of the 1,8-naphthyridine scaffold against its primary alternatives (Quinoline and 1,5-Naphthyridine), supported by structural data from protein-ligand complexes (e.g., PDB 8DI4).

Crystallographic Data Profile

While the free-ligand small molecule crystal structure is often proprietary, the structural behavior of the 2,4-dichloro-1,8-naphthyridine scaffold is well-characterized through its analogs and protein-bound states.

A. Scaffold Geometry & Metrics

The 1,8-naphthyridine core is planar, differing significantly from quinoline due to the additional nitrogen at position 8. This creates a "bidentate-like" pocket (N1, N8) that influences both crystal packing and biological binding.

Feature2,4-Dichloro-1,8-NaphthyridineQuinoline (Alternative)1,5-Naphthyridine (Alternative)
Space Group (Typical) Monoclinic (

) or Triclinic (

)*
Monoclinic (

)
Monoclinic (

)
Planarity (RMSD) < 0.02 Å (Highly Planar)< 0.01 Å< 0.01 Å

-Stacking Distance
3.3 – 3.5 Å (Face-to-Face)3.4 – 3.6 Å3.3 – 3.5 Å
Dipole Moment High (Vectors N1 & N8 align)ModerateZero (Centrosymmetric)
H-Bond Acceptors 2 (N1, N8 - Adjacent)1 (N1)2 (N1, N5 - Opposed)

*Note: Space group inferred from high-resolution analogs like 2,7-bis(trichloromethyl)-1,8-naphthyridine.

B. Binding Mode Analysis (PDB: 8DI4)

In the context of PDE10A inhibition (PDB ID: 8DI4), the 1,8-naphthyridine scaffold demonstrates superior binding efficacy compared to quinoline due to specific electrostatic interactions.

  • Interaction 1: The N1 nitrogen acts as a critical H-bond acceptor for Gln716.[1]

  • Interaction 2: The aromatic core engages in T-shaped or parallel displaced

    
    -stacking with Phe719.
    
  • Steric Fit: The 2,4-dichloro substitution pattern fills hydrophobic sub-pockets, restricting rotation and reducing entropic penalty upon binding.

Comparative Performance Analysis

This section evaluates why a researcher would select the 1,8-naphthyridine scaffold over standard alternatives.

Comparison 1: Solubility & Polarity

Hypothesis: The extra nitrogen in 1,8-naphthyridine increases polarity compared to quinoline, potentially improving aqueous solubility, but the 2,4-dichloro substitution counteracts this with lipophilicity.

  • Data:

    • Quinoline: LogP ~ 2.0. Moderate solubility.

    • 2,4-Dichloro-1,8-Naphthyridine: LogP ~ 2.1 - 2.5. The inductive effect of two chlorines increases lipophilicity, but the N8 nitrogen provides a hydration handle that Quinoline lacks.

Comparison 2: Metal Coordination (Crystallizability)

Hypothesis: The N1-N8 "pocket" allows for chelation, facilitating co-crystallization with metal salts, a technique often used to obtain high-quality X-ray data for "oily" free bases.

  • Experimental Insight: 1,8-Naphthyridine forms stable binuclear complexes (e.g., with Copper(II)), whereas Quinoline (monodentate) and 1,5-Naphthyridine (bridging) form different polymeric networks.

  • Protocol Recommendation: If the free base yields poor crystals, attempt co-crystallization with CuCl₂ or ZnCl₂ to exploit the N1-N8 chelation bite.

Experimental Protocols

Protocol A: Synthesis of the Aromatic Scaffold

Context: Converting the "dihydro/dihydroxy" precursor to the crystallizable dichloro-aromatic.

  • Starting Material: 2-Aminopyridine + Diethyl malonate

    
     2,4-Dihydroxy-1,8-naphthyridine (often exists as the dione tautomer).
    
  • Chlorination:

    • Reagent: Phosphorus Oxychloride (

      
      , excess).
      
    • Temp: Reflux (

      
      ) for 4-6 hours.
      
    • Critical Step: Careful quenching into ice-water. The product precipitates as a solid.

  • Purification: Recrystallization from Ethanol/Water (9:1) or sublimation.

Protocol B: Crystallization for X-Ray Diffraction

Method: Slow Evaporation vs. Vapor Diffusion

  • Prepare Solution: Dissolve 20 mg of 2,4-Dichloro-1,8-naphthyridine in 2 mL of Acetone or DCM.

  • Filtration: Pass through a 0.2

    
     PTFE filter into a clean vial.
    
  • Vapor Diffusion (Preferred):

    • Place the vial (uncapped) inside a larger jar containing Pentane or Hexane (Antisolvent).

    • Seal the outer jar.

    • Mechanism:[1][2] Hexane vapor slowly diffuses into the acetone, lowering solubility gradually to grow single block-like crystals suitable for XRD.

Visualizing the Scaffold Logic

The following diagram illustrates the structural relationship and pharmacophore mapping of the 1,8-naphthyridine scaffold.

NaphthyridineAnalysis Precursor 2-Aminopyridine Intermediate 2,4-Dihydroxy- 1,8-naphthyridine (Dihydro Tautomer) Precursor->Intermediate Condensation Product 2,4-Dichloro- 1,8-naphthyridine (Aromatic Scaffold) Intermediate->Product POCl3 / Reflux (Aromatization) Target Protein Target (e.g., PDE10A, Kinase) Product->Target Binding Mode: 1. N1 H-Bond 2. Pi-Stacking 3. Cl-Pocket Fill Quinoline Quinoline (No N8) Product->Quinoline Compare: Solubility & pKa Naph15 1,5-Naphthyridine (Symm. N) Product->Naph15 Compare: Dipole Moment

Caption: Synthesis pathway and comparative pharmacophore mapping of the 2,4-dichloro-1,8-naphthyridine scaffold.

References

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor. Journal of Medicinal Chemistry. (2023). Describes the use of 2,4-dichloro-1,8-naphthyridine as a key building block and provides PDB 8DI4 data. [1]

  • 2,4-Dichloro-1,8-naphthyridine Product Data. PubChem. (CID 18449302). Provides physicochemical properties and vendor data.

  • X-Ray crystal structure of binuclear 1,8-naphthyridine complexes. Journal of the Chemical Society. Demonstrates the N1-N8 coordination geometry.

  • Crystal structure of 2,7-Bis(trichloromethyl)-1,8-naphthyridine. PMC. Provides high-resolution bond length/angle data for the substituted 1,8-naphthyridine ring.

Sources

Validation

Spectroscopic Identification Guide: Distinguishing 2,4-Dichloro-1,8-Naphthyridine from Regioisomers

Topic: Distinguishing 2,4-dichloro isomers of 1,8-naphthyridine via spectroscopy Content Type: Publish Comparison Guides Executive Summary In the development of naphthyridine-based antibacterials and antitumor agents, th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 2,4-dichloro isomers of 1,8-naphthyridine via spectroscopy Content Type: Publish Comparison Guides

Executive Summary In the development of naphthyridine-based antibacterials and antitumor agents, the precise identification of regioisomers is critical. The chlorination of 1,8-naphthyridine precursors (often diols or N-oxides) can yield multiple isomeric products, most notably 2,4-dichloro-1,8-naphthyridine (asymmetric) and 2,7-dichloro-1,8-naphthyridine (symmetric). This guide provides a definitive spectroscopic workflow to distinguish the 2,4-dichloro isomer from its alternatives, relying primarily on symmetry-derived signal counts in NMR spectroscopy.

Structural Basis of Identification

The fundamental difference between the 2,4-dichloro isomer and its most common analog, the 2,7-dichloro isomer, lies in molecular symmetry. This symmetry dictates the number of unique magnetic environments for protons and carbons, serving as the primary discrimination factor.

Feature2,4-Dichloro-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine
Structure Asymmetric substitution (Cl at C2, C4)

Symmetric (Cl at C2, C7)
Proton Environments 4 Unique Signals (H3, H5, H6, H7)2 Unique Signals (H3/H6 equiv, H4/H5 equiv)
Carbon Environments 8 Unique Signals 4 Unique Signals
Melting Point 123 – 127 °C> 200 °C (Typical for symmetric analogs)
Primary Protocol: H NMR Spectroscopy

Objective: Determine isomer identity by counting signal populations and analyzing coupling patterns.

Experimental Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the isolated solid in 0.6 mL of DMSO-

    
      or CDCl
    
    
    
    . DMSO-
    
    
    is preferred for naphthyridines due to solubility and separation of aromatic signals.
  • Acquisition: Acquire a standard 1D proton spectrum (minimum 16 scans).

  • Analysis: Focus on the aromatic region (7.0 – 9.5 ppm).

Data Interpretation

Scenario A: The 2,4-Dichloro Isomer (Target)

  • Signal Count: You will observe four distinct proton signals.

  • Pattern Recognition:

    • H3 (Singlet): Look for a sharp singlet around 7.6 – 8.0 ppm . This proton is isolated between the two chlorine atoms (C2-Cl and C4-Cl) and lacks vicinal neighbors, resulting in no large splitting (

      
       Hz).
      
    • H5, H6, H7 (AMX System): The unsubstituted ring (N8 side) displays a characteristic pyridine-like coupling pattern:

      • H7: A doublet of doublets (dd) at the most downfield position (~9.1 ppm ) due to the alpha-nitrogen effect.

      • H6: A doublet of doublets (dd) or triplet-like signal in the midfield (~7.6 ppm ).

      • H5: A doublet of doublets (dd) often overlapping with H3 or distinct around 8.5 ppm .

Scenario B: The 2,7-Dichloro Isomer (Alternative)

  • Signal Count: You will observe only two distinct proton signals.

  • Pattern Recognition:

    • Due to the

      
       axis of symmetry, H3 is chemically equivalent to H6, and H4 is equivalent to H5.
      
    • The spectrum appears as two doublets with a large ortho-coupling constant (

      
       Hz).
      
Comparative

H NMR Data Table
IsomerSignal 1 (H3/H6)Signal 2 (H4/H5)Signal 3 (H7)Signal 4 (H3)Pattern
2,4-Dichloro dd, ~7.6 ppm (H6)dd, ~8.5 ppm (H5)dd, ~9.1 ppmSinglet , ~7.8 ppm4 Signals (AMX + S)
2,7-Dichloro d, ~8.2 ppm (H3/H6)d, ~8.6 ppm (H4/H5)Equivalent to H2Equivalent to H62 Signals (AX System)

Note: Chemical shifts are approximate and solvent-dependent. The number of signals and multiplicity (Singlet vs. Doublet) are the definitive identifiers.

Secondary Protocol: C NMR Spectroscopy

If


H NMR is ambiguous due to peak overlap, 

C NMR provides a binary "Yes/No" confirmation based on signal count.

Workflow:

  • Acquisition: Acquire a proton-decoupled

    
    C spectrum (minimum 500 scans for sufficient S/N).
    
  • Counting: Count the number of unique peaks in the aromatic region (110 – 160 ppm).

Decision Logic:

  • 8 Signals: Confirms 2,4-dichloro-1,8-naphthyridine (Asymmetric).

  • 4 Signals: Confirms 2,7-dichloro-1,8-naphthyridine (Symmetric).

Ancillary Characterization

While NMR is definitive, these physical properties support the identification:

  • Melting Point:

    • 2,4-Dichloro: 123 – 127 °C [1].[1]

    • 2,7-Dichloro: Typically exhibits a higher melting point due to crystal lattice symmetry.

  • Synthesis Context:

    • From 2-aminonicotinic acid: Cyclization with malonate yields 2,4-dihydroxy-1,8-naphthyridine. Chlorination (POCl

      
      ) yields the 2,4-dichloro  isomer.
      
    • From 2,6-diaminopyridine: Reaction with malic acid or malonate derivatives often yields 2,7-dihydroxy-1,8-naphthyridine. Chlorination yields the 2,7-dichloro isomer.

Decision Logic Diagram

The following flowchart illustrates the logical pathway for identifying the correct isomer using the protocols described above.

IsomerID Start Isolated Dichloro-1,8-Naphthyridine Product H_NMR Step 1: 1H NMR Spectrum (Aromatic Region) Start->H_NMR Count Count Distinct Signals H_NMR->Count TwoSigs 2 Distinct Signals (Two Doublets) Count->TwoSigs Symmetric FourSigs 4 Distinct Signals Count->FourSigs Asymmetric Result27 ID: 2,7-Dichloro isomer (Symmetric) TwoSigs->Result27 CheckSinglet Check for Singlet FourSigs->CheckSinglet SingletYes Singlet Present (H3) + AMX Pattern CheckSinglet->SingletYes Yes SingletNo No Singlet Observed CheckSinglet->SingletNo No Result24 ID: 2,4-Dichloro isomer (Asymmetric) SingletYes->Result24 ResultUnknown ID: Other Isomer (e.g., 2,3-dichloro) SingletNo->ResultUnknown

Caption: Decision tree for distinguishing 2,4-dichloro-1,8-naphthyridine from symmetric isomers via 1H NMR.

References
  • PubChem. (n.d.).[2][3] 2,7-Dichloro-1,8-naphthyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2020). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine

This document provides a comprehensive guide for the safe handling and disposal of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine. As drug development professionals, our commitment to safety and environmental stewardship ext...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the safe handling and disposal of 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

Section 1: Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This knowledge informs our risk assessment and dictates the necessary control measures, from personal protective equipment (PPE) to engineering controls.

Based on data for the analogous aromatic compound, 2,4-Dichloro-1,8-naphthyridine is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation.

PropertyDataSource(s)
CAS Number 59514-89-5 (for 2,4-Dichloro-1,8-naphthyridine)[1]
Molecular Formula C₈H₄Cl₂N₂[1]
Physical Form Solid; Light yellow to Orange powder/crystal
GHS Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Incompatibilities Strong oxidizing agents.

Section 2: Regulatory Framework

Due to its chemical structure—a heterocyclic organic compound containing chlorine—2,4-Dichloro-1,2-dihydro-1,8-naphthyridine falls under strict regulatory control for disposal. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste.[3]

Why is it hazardous waste?

  • Halogenated Organic Compound: The presence of chlorine atoms makes this a halogenated organic compound. These substances require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins.[4]

  • Toxicity Characteristics: As indicated by its hazard statements, the compound exhibits characteristics of toxicity (harmful if swallowed) and irritation, further cementing its status as regulated waste.[3]

Therefore, this chemical must not be disposed of down the drain or in regular solid waste.[3] All waste streams containing this compound must be collected, labeled, and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

Section 3: Core Disposal Workflow

The proper management of this waste stream follows a clear, logical progression from the point of generation to final disposal. The primary goal is to ensure safety, compliance, and clear communication through proper segregation and labeling.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Disposal & Logistics A Waste Generation (e.g., residual solid, reaction quench, contaminated consumables) B Segregate Waste Stream A->B Is it halogenated? C Select Compatible Container (Glass or HDPE, Screw Cap) B->C Solid vs. Liquid D Label Container Immediately (Attach 'Hazardous Waste' Tag) C->D E Accumulate Waste in SAA* (Keep Container Closed) D->E F Complete Waste Pickup Request Form E->F Container is ~90% full G Scheduled Pickup by EHS / Licensed Hauler F->G H Transport to Permitted TSDF** (e.g., Incineration Facility) G->H I *SAA: Satellite Accumulation Area **TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow Diagram

Section 4: Step-by-Step Disposal Protocols

Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE must be worn when handling the compound or its waste containers:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]

  • Hand Protection: Nitrile rubber gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Body Protection: A standard laboratory coat.[6]

Waste Segregation and Collection

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.

Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream labeled "Halogenated Organic Waste." This compound and any solvents or materials contaminated with it must go into this stream.[7]

  • Solid Waste:

    • Collect unreacted or residual 2,4-Dichloro-1,2-dihydro-1,8-naphthyridine powder in a dedicated, clearly labeled container.

    • Do not mix with other, non-halogenated solid chemical waste.

  • Liquid Waste:

    • Solutions containing the compound (e.g., from reaction workups or chromatography) must be collected in a compatible liquid waste container.

    • This includes the first solvent rinse of any emptied container ("triple rinsing"). The subsequent rinses can often be managed as non-hazardous, but institutional policies vary. Consult your EHS department.

  • Contaminated Labware:

    • Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the compound must be collected in a sealed plastic bag or a lined container, clearly labeled as "Halogenated Solid Waste."

Container Management and Labeling

All hazardous waste containers must be correctly chosen and labeled from the moment the first drop of waste is added.

Protocol:

  • Container Selection: Use only containers that are in good condition and compatible with the waste. For this compound and its solutions, borosilicate glass bottles or high-density polyethylene (HDPE) containers with a secure, threaded screw cap are appropriate.

  • Labeling:

    • Affix your institution's official "Hazardous Waste" tag to the container before adding any waste.

    • Clearly write the full chemical name: "2,4-Dichloro-1,2-dihydro-1,8-naphthyridine" and any other components (e.g., "in Dichloromethane"). Avoid using abbreviations or chemical formulas.[7]

    • List the approximate percentages of each component.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Handling:

    • Keep waste containers closed at all times, except when adding waste.[8]

    • Store containers in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a ventilated cabinet.

    • Do not fill containers beyond 90% capacity to allow for expansion.

Decontamination Procedures

Decontamination of glassware and work surfaces is essential to prevent cross-contamination and accidental exposure.

Protocol:

  • Glassware Decontamination:

    • Perform a preliminary rinse with a suitable organic solvent (e.g., acetone, ethyl acetate). This first rinsate is hazardous and must be collected in the "Halogenated Organic Waste" container.

    • Follow with two additional rinses with the same solvent. These may also need to be collected, per your institutional policy.

    • After the solvent rinses, the glassware can typically be washed with soap and water.[9]

  • Surface Decontamination:

    • For minor spills on a benchtop or in a fume hood, absorb the material with a spill pad or other absorbent material.

    • Wipe the area with a cloth dampened with a suitable solvent, followed by a soap and water wash.

    • All cleaning materials (pads, cloths) must be disposed of as solid halogenated waste.[8]

Section 5: Emergency Procedures

Skin or Eye Contact:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]

  • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][8]

  • In all cases of contact, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[6]

Major Spill:

  • Alert Personnel: Immediately notify everyone in the vicinity to evacuate the area.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the lab.

  • Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

By adhering to these scientifically grounded procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of professional responsibility.

References

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • University of Wisconsin-Madison. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • American Elements. 2,4-Dichloro-1,8-naphthyridine. Retrieved from [Link]

  • WM Solutions. F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]

  • De La Salle University. Hazardous Waste Codes. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Scientia Agricola. (2020). Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. Retrieved from [Link]

Sources

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